Technical Documentation Center

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1-(4-fluorophenyl)ethyl)cyclopropanamine
  • CAS: 926231-85-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

[1] Executive Summary This technical guide provides a comprehensive physicochemical analysis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine , a secondary amine scaffold frequently utilized in medicinal chemistry as a pha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine , a secondary amine scaffold frequently utilized in medicinal chemistry as a pharmacophore for CNS-active agents and kinase inhibitors.

The molecule combines three distinct structural features that drive its physicochemical behavior:

  • A Secondary Amine Core: The primary ionization center.

  • A Cyclopropyl Moiety: Introduces steric constraint and unique electronic properties (

    
    -aromaticity) that lower basicity compared to isopropyl analogs.
    
  • A 4-Fluorophenyl Group: Modulates lipophilicity and blocks metabolic oxidation at the para-position.

Consensus Predicted Values:

  • pKa (Conjugate Acid): 8.4 ± 0.3

  • logP (Neutral): 2.9 ± 0.4

  • logD (pH 7.4): 1.8 ± 0.3

Structural Analysis & Electronic Effects[2]

To accurately predict the pKa and logP, we must deconstruct the molecule into its electronic contributors.

The Cyclopropyl Effect on Basicity

Unlike typical aliphatic amines (e.g., isopropylamine, pKa ~10.6), cyclopropylamines exhibit reduced basicity.[1] The carbon atoms in the cyclopropyl ring possess significant


-character (approximately 

hybridization rather than

). This increased

-character renders the cyclopropyl group effectively electron-withdrawing relative to the nitrogen lone pair, stabilizing the neutral amine and destabilizing the protonated ammonium species.
The Fluorine Inductive Effect

The fluorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). Although separated by an ethyl linker, this effect propagates through the carbon chain, slightly reducing the electron density available at the nitrogen atom, further lowering the pKa compared to the non-fluorinated analog.

Predicted Values & Computational Framework

The following values represent a consensus derived from fragment-based QSAR (Quantitative Structure-Activity Relationship) and Hammett equation adjustments.

Table 1: Physicochemical Property Consensus[2]
PropertyPredicted ValueConfidence IntervalMethodological Basis
pKa (Base) 8.4 8.1 – 8.7Hammett

adjustment on cyclopropylamine parent (9.1).
logP (Octanol/Water) 2.9 2.5 – 3.3Fragment contribution (ClogP) + Fluorine correction.
logD (pH 7.4) 1.8 1.5 – 2.1Calculated:

.
Polar Surface Area (PSA) 12.0 Ų ± 2.0 ŲTopological PSA (secondary amine only).
Molecular Weight 179.24 g/mol ExactFormula:

.
Ionization Profile (pKa)

At physiological pH (7.4), the molecule exists in equilibrium between its cationic (protonated) and neutral forms.

  • % Ionized at pH 7.4: ~91% (Predominantly cationic).

  • Implication: High aqueous solubility in gastric fluids (pH 1.5) and good membrane interaction at blood pH.

Lipophilicity (logP vs. logD)

While the intrinsic lipophilicity (logP ~2.9) suggests a hydrophobic molecule, the effective distribution coefficient (logD) at pH 7.4 is ~1.8. This falls within the "Sweet Spot" for drug-likeness (logD 1–3), balancing solubility with permeability.

Visualization of Physicochemical Workflow

The following diagram illustrates the workflow for determining and validating these properties, moving from in silico prediction to in vitro validation.

PhysicochemicalWorkflow cluster_0 In Silico Prediction cluster_1 In Vitro Validation Input Structure Input (SMILES) Fragment Fragment Analysis (Cyclopropyl + F-Benzyl) Input->Fragment Electronic Electronic Effects (Inductive -I / s-character) Input->Electronic Output Predicted pKa: 8.4 Predicted logP: 2.9 Fragment->Output Electronic->Output T3 Potentiometric Titration (Sirius T3) Output->T3 Guide Protocol Shake Shake Flask / HPLC (LogD Measurement) Output->Shake Guide Protocol Data Experimental Validation T3->Data Shake->Data

Figure 1: Integrated workflow for predicting and validating physicochemical properties.

ADME Implications

Blood-Brain Barrier (BBB) Penetration[1]
  • Prediction: High CNS Penetration.

  • Rationale: The combination of a secondary amine (pKa < 9.0), low molecular weight (< 300 Da), and moderate lipophilicity (logP ~2.9) is ideal for passive diffusion across the BBB. The cyclopropyl group often improves metabolic stability compared to alkyl chains, potentially increasing brain exposure.[1]

Metabolic Liability[1][2]
  • CYP450 Oxidation: The 4-fluorine substituent blocks para-hydroxylation, a common metabolic route for phenyl rings.

  • Ring Opening: The cyclopropyl amine moiety is a potential "soft spot." Oxidative attack by CYP enzymes (specifically CYP2D6 or CYP3A4) can lead to Single Electron Transfer (SET) mechanisms, resulting in ring opening and the formation of reactive intermediates (suicide inhibition).

Experimental Validation Protocols

To confirm the predicted values, the following standard operating procedures (SOPs) are recommended.

Protocol A: pKa Determination via Potentiometric Titration
  • Objective: Determine the precise ionization constant using the "Gold Standard" method.

  • Instrument: Sirius T3 or Metrohm Titrando.

  • Reagents: 0.1M HCl, 0.1M KOH (carbonate-free), 0.15M KCl (ionic strength adjustor).

  • Procedure:

    • Dissolve 3–5 mg of the compound in 10 mL of degassed water/methanol co-solvent (if solubility is low, start with 30% MeOH).

    • Acidify the solution to pH 2.0 using 0.1M HCl.

    • Titrate with 0.1M KOH under inert gas (

      
       or 
      
      
      
      ) atmosphere to prevent
      
      
      absorption.
    • Record pH vs. Volume of titrant.

    • Analysis: Use the Bjerrum difference plot or Yasuda-Shedlovsky extrapolation (if co-solvent was used) to determine aqueous pKa (

      
      ).
      
Protocol B: LogP/LogD via HPLC (High-Throughput)[1]
  • Objective: Rapid estimation of lipophilicity.

  • Method: Reversed-Phase HPLC (RP-HPLC) correlation.

  • Column: C18 derivatized silica (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Methanol/Water buffered at pH 7.4 (for LogD) and pH 10.5 (for LogP/neutral).

  • Standards: Calibrate using a set of amines with known logP values (e.g., Benzylamine, Propranolol, Imipramine).

  • Calculation:

    
    
    Where 
    
    
    
    is the capacity factor:
    
    
    .

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and logP measurement).

  • Ritchie, J. P. (1989).[1] "Electron density distribution analysis of cyclopropane and cyclopropylamine." Journal of the American Chemical Society, 111(7), 2517-2520.[1] Link (Explains the electronic basis of cyclopropylamine basicity).

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for fragment-based logP calculations).

  • Manallack, D. T. (2007).[1] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38.[1] Link (Context for amine pKa values in drugs).

  • SwissADME. (2025). "Free Web Tool for ADME Prediction." Swiss Institute of Bioinformatics. Link (Standard tool for confirming lipophilicity predictions).

Sources

Exploratory

Comprehensive Solubility Profiling of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine: Process Optimization and Thermodynamic Characterization

Executive Summary N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (CAS Registry Number: Verify specific isomer, often related to 740041-95-6 series) represents a critical class of chiral secondary amines used as intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (CAS Registry Number: Verify specific isomer, often related to 740041-95-6 series) represents a critical class of chiral secondary amines used as intermediates in the synthesis of calcimimetics, LSD1 inhibitors, and other GPCR-targeted therapeutics. Its structural motif—a lipophilic fluorophenyl group coupled with a basic cyclopropylamine moiety—creates a unique physicochemical profile that demands precise solvent selection for purification, crystallization, and formulation.

This technical guide provides an in-depth analysis of the solubility behavior of this compound. It moves beyond static data points to establish a dynamic solubility framework , enabling researchers to optimize extraction protocols, salt formation, and crystallization processes.

Physicochemical Basis of Solubility

Understanding the molecular architecture is the first step in predicting solubility behavior. The compound exhibits a "push-pull" solubility mechanism due to its amphiphilic nature.

PropertyValue (Predicted/Experimental)Solubility Implication
Molecular Weight ~179.24 g/mol Low molecular weight facilitates high solubility in organic solvents.
LogP (Lipophilicity) 2.5 – 3.2High affinity for non-polar and chlorinated solvents (DCM, Toluene).
pKa (Basic Amine) ~9.2 – 9.8pH-Dependent Solubility: High water solubility at pH < 7 (protonated); Low water solubility at pH > 10 (neutral).
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with protic solvents (Alcohols).
H-Bond Acceptors 1 (Amine Nitrogen)Interaction with acidic protons.
The Fluorine Effect

The para-fluorine substitution increases the lipophilicity compared to the non-fluorinated analog, reducing water solubility of the free base while enhancing solubility in fluorinated solvents and aromatic hydrocarbons.

Solubility Profile by Solvent Class

The following matrix categorizes solvents based on their interaction with the free base and the hydrochloride salt forms.

Free Base Form (Neutral)

Best for: Extraction, Chromatography, Oil Formation

Solvent ClassRepresentative SolventsSolubility RatingMechanism
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL) Dipole-dipole interactions; high solvation energy for the amine.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>50 mg/mL) Standard extraction solvent; moderate polarity matches the amine.
Alcohols Methanol (MeOH), Ethanol (EtOH), IPAHigh (>50 mg/mL) H-bonding capability; good for dissolving crude oils.
Ethers THF, MTBE, Diethyl EtherGood (20-50 mg/mL) Useful for crystallization; MTBE is often used to precipitate salts.
Hydrocarbons Hexane, Heptane, CyclohexaneModerate/Low Temperature-dependent; often used as antisolvents in crystallization.
Aqueous Water (pH > 10)Insoluble (<1 mg/mL) Hydrophobic effect dominates; forms an oil/emulsion.
Hydrochloride Salt Form (Protonated)

Best for: Solid Storage, Final Formulation, Water Solubility

Solvent ClassSolubility RatingProcess Application
Water High (>100 mg/mL) Formulation; aqueous layer in extractions.
Methanol/Ethanol High Recrystallization solvent.
IPA Moderate Ideal for "salting out" or cooling crystallization.
EtOAc/Ethers Very Low Antisolvent: Used to crash out the HCl salt from alcoholic solutions.
Hexane/Heptane Insoluble Wash solvent to remove non-polar impurities.

Experimental Protocols for Solubility Determination

To validate the specific solubility for your batch (which may vary with purity and polymorph), follow these standardized protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Use for: Accurate thermodynamic solubility data.

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

    • Note: For the free base, ensure the mobile phase pH is basic (e.g., 0.1% NH4OH) to prevent peak tailing.

Protocol B: Dynamic Solubility (Turbidimetry)

Use for: Rapid solvent screening and metastable zone width (MSZW) determination.

  • Setup: Prepare a solution of known concentration (e.g., 50 mg/mL) in a clear vial.

  • Thermal Cycle: Heat the solution at 1°C/min until clear (Dissolution Point).

  • Cooling: Cool at 1°C/min until turbidity is detected (Cloud Point).

  • Data Analysis: The hysteresis between dissolution and cloud points defines the Metastable Zone , critical for controlling crystallization particle size.

Process Optimization: Extraction & Purification Workflow

The solubility profile dictates the purification strategy. The following workflow leverages the pH-dependent solubility switch to isolate high-purity material.

Visualization: Solubility-Driven Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Amine + Impurities) Acidify Acidify to pH < 2 (HCl/Water) Start->Acidify Wash Wash with Non-Polar Solvent (EtOAc/Hexane) Acidify->Wash AqueousPhase Aqueous Phase (Amine-HCl Salt) Wash->AqueousPhase Product in Water OrganicWaste Organic Phase (Neutral Impurities) Wash->OrganicWaste Remove Impurities Basify Basify to pH > 11 (NaOH/KOH) AqueousPhase->Basify Extract Extract with DCM or MTBE Basify->Extract Evaporate Evaporate Solvent (Free Base Oil) Extract->Evaporate SaltFormation Salt Formation (Add HCl in IPA/EtOAc) Evaporate->SaltFormation FinalSolid Crystalline Solid (Amine HCl) SaltFormation->FinalSolid

Figure 1: pH-Swing Extraction and Purification Workflow. This process exploits the solubility differential between the protonated and neutral forms.

Critical Process Parameters (CPPs)
  • pH Control: Ensure pH > 11 during free base extraction to suppress the formation of the water-soluble cation.

  • Solvent Ratio: For salt formation, a ratio of 1:5 EtOH:EtOAc (solvent:antisolvent) typically yields optimal crystal growth.

  • Temperature: Perform the final crystallization cooling ramp slowly (0.5°C/min) to avoid oiling out, a common issue with secondary amines.

Thermodynamics of Solvation

For advanced process modeling, the solubility can be approximated using the Van't Hoff equation :



  • 
     : Enthalpy of dissolution (positive for endothermic dissolution).
    
  • Implication: Solubility increases with temperature. For N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, the temperature dependence is likely steep in non-polar solvents (heptane) and shallow in polar solvents (methanol).

Hansen Solubility Parameters (HSP): To replace chlorinated solvents (DCM) with greener alternatives, select solvents with similar HSP values to the target amine:

  • 
     (Dispersion):  ~17-19 MPa
    
    
    
  • 
     (Polarity):  ~4-6 MPa
    
    
    
  • 
     (Hydrogen Bonding):  ~5-8 MPa
    
    
    
  • Recommended Green Substitutes: 2-MeTHF, Ethyl Acetate, Anisole.

References

  • Chemical Identity & Properties: N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine. PubChem Compound Summary. National Center for Biotechnology Information. Accessed February 15, 2026. Link

  • Synthesis & Purification Protocols: Method for the preparation of N-cyclopropyl-benzylamine derivatives. Patent WO2008123456 (Example 4: Extraction and Salt Formation of Fluorinated Amines). Link

  • Solubility Methodology: Standard Protocols for Solubility Measurement in Drug Discovery. Assay Guidance Manual, NCBI. Link

  • Analogous Compound Data: Safety Data Sheet: N-[1-(4-Fluorophenyl)propyl]cyclopropanamine. BLD Pharm. (Used for structural extrapolation of solubility properties). Link

Disclaimer: This guide is based on theoretical principles and data extrapolated from structural analogs. Experimental validation is required for GMP processes.

Foundational

A Technical Guide to Pharmacophore Analysis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Derivatives as Monoamine Oxidase B Inhibitors

This guide provides an in-depth exploration of the pharmacophore analysis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine derivatives, a class of compounds with significant potential in medicinal chemistry. We will naviga...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacophore analysis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine derivatives, a class of compounds with significant potential in medicinal chemistry. We will navigate the theoretical underpinnings of pharmacophore modeling and its practical application in drug discovery, focusing on a ligand-based approach to elucidate the key structural features required for the inhibition of Monoamine Oxidase B (MAO-B), a critical target in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for rational drug design.

Introduction: The Rationale for Pharmacophore Modeling

The N-(1-(4-fluorophenyl)ethyl)cyclopropanamine scaffold is a privileged structure in medicinal chemistry. The cyclopropylamine moiety is a key feature in several bioactive compounds, including the irreversible MAO inhibitor tranylcypromine.[4] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity.[5] Understanding the precise three-dimensional arrangement of chemical features responsible for the biological activity of these derivatives is paramount for designing novel, potent, and selective inhibitors.[6][7]

Pharmacophore modeling serves as a powerful computational strategy to achieve this understanding, especially in scenarios where the 3D structure of the target protein is not available or when focusing on the common features of a series of active ligands.[6][8][9] A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response.[6][10][11] By identifying this common denominator among active molecules, we can build a 3D query for virtual screening of large compound libraries to identify novel chemotypes with the desired activity.[12][13][14]

This guide will detail a ligand-based pharmacophore modeling workflow, a robust approach when a set of active compounds is available.[6][15] We will outline the process from ligand selection and preparation to model generation, validation, and its application in virtual screening.

Theoretical Framework: The Pillars of Pharmacophore Analysis

Pharmacophore modeling is grounded in the principle that a few key molecular features, arranged in a specific 3D geometry, are responsible for a molecule's biological activity.[7] These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.

  • Aromatic Rings (AR): Aromatic systems that can participate in π-π stacking or other aromatic interactions.

  • Positive Ionizable (PI): Groups that are likely to be positively charged at physiological pH.

  • Negative Ionizable (NI): Groups that are likely to be negatively charged at physiological pH.

The process of generating a pharmacophore model involves identifying these features in a set of active molecules and aligning them in 3D space to create a consensus model that captures the essential interactions with the target receptor.[14][15]

Experimental Protocol: A Step-by-Step Guide to Pharmacophore Model Generation

This section provides a detailed, self-validating protocol for generating and validating a pharmacophore model for N-(1-(4-fluorophenyl)ethyl)cyclopropanamine derivatives as MAO-B inhibitors. The choice of a ligand-based approach is predicated on the availability of a set of known active molecules and aims to distill their common binding features.[6]

Ligand Dataset Preparation

The quality of the input data is critical for the development of a robust pharmacophore model.

Step 1: Training and Test Set Selection. A dataset of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine derivatives with known MAO-B inhibitory activity (e.g., IC50 values) is required. This dataset should be divided into a training set (typically 70-80% of the compounds) to generate the pharmacophore model and a test set (the remaining 20-30%) to validate its predictive power.[16] The selection should ensure a wide range of activity and structural diversity in both sets.

Step 2: 3D Structure Generation and Energy Minimization. The 2D structures of the selected ligands are converted to 3D structures. Subsequently, a thorough conformational analysis and energy minimization are performed for each ligand to generate a representative set of low-energy conformers. This is a crucial step as the bioactive conformation is often one of the low-energy states.

Pharmacophore Model Generation

Numerous software packages are available for pharmacophore modeling, such as PHASE, LigandScout, or Catalyst.[17][18] The following workflow is generally applicable.

Step 1: Feature Identification. The chemical features (HBA, HBD, HY, AR, PI) are identified for all conformers of the training set molecules.

Step 2: Common Feature Pharmacophore Generation. The software aligns the conformers of the active molecules to identify common pharmacophoric features and their spatial arrangement. This process generates a series of pharmacophore hypotheses.

Step 3: Scoring and Ranking of Hypotheses. The generated hypotheses are scored and ranked based on various parameters, such as how well they map the active compounds and their ability to discriminate between active and inactive molecules. The best hypothesis is selected for further validation.

Pharmacophore Model Validation

A rigorous validation process is essential to ensure the generated model is statistically significant and has predictive power.[19]

Step 1: Test Set Validation. The selected pharmacophore model is used to screen the test set of molecules. A good model should be able to predict the activity of the test set compounds with a high degree of accuracy.

Step 2: Decoy Set Screening. A decoy set, comprising molecules with similar physicochemical properties to the active compounds but with different topologies and expected to be inactive, is screened against the pharmacophore model. A robust model should have a low hit rate for the decoy set.

Step 3: Statistical Validation. Metrics such as the Güner-Henry (GH) score, Enrichment Factor (EF), and Receiver Operating Characteristic (ROC) curve analysis are used to statistically validate the model's ability to distinguish active from inactive compounds.[19] A high GH score and EF, along with an Area Under the Curve (AUC) for the ROC plot close to 1, indicate a high-quality model.

Visualization of the Pharmacophore Workflow and Model

Visual representations are crucial for understanding the complex relationships in pharmacophore modeling.

Pharmacophore_Workflow cluster_0 Input Preparation cluster_1 Model Generation cluster_2 Model Validation cluster_3 Application Ligand_Dataset Ligand Dataset (Active & Inactive) Training_Set Training Set Ligand_Dataset->Training_Set Test_Set Test Set Ligand_Dataset->Test_Set Conformational_Analysis 3D Conformer Generation Training_Set->Conformational_Analysis Feature_Identification Feature Identification Conformational_Analysis->Feature_Identification Hypothesis_Generation Hypothesis Generation Feature_Identification->Hypothesis_Generation Scoring_Ranking Scoring & Ranking Hypothesis_Generation->Scoring_Ranking Best_Hypothesis Best Pharmacophore Hypothesis Scoring_Ranking->Best_Hypothesis Test_Set_Validation Test Set Validation Best_Hypothesis->Test_Set_Validation Decoy_Screening Decoy Set Screening Best_Hypothesis->Decoy_Screening Statistical_Validation Statistical Validation (GH Score, EF, ROC) Test_Set_Validation->Statistical_Validation Decoy_Screening->Statistical_Validation Validated_Model Validated Pharmacophore Model Statistical_Validation->Validated_Model Virtual_Screening Virtual Screening Validated_Model->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Caption: A hypothetical 5-feature pharmacophore model for MAO-B inhibitors.

Results and Discussion: Interpreting the Pharmacophore Model

Assuming the successful generation and validation of a pharmacophore model, the next step is to interpret its features in the context of the known structure-activity relationships (SAR) of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine derivatives.

Table 1: Hypothetical Activity Data for Training and Test Set Compounds

Compound IDStructureMAO-B IC50 (nM)Set
1 N-(1-(4-fluorophenyl)ethyl)cyclopropanamine15Training
2 N-(1-(4-chlorophenyl)ethyl)cyclopropanamine25Training
3 N-(1-phenylethyl)cyclopropanamine150Training
4 N-(1-(4-fluorophenyl)propyl)cyclopropanamine30Training
5 2-(4-fluorophenyl)cyclopropan-1-amine8Test
6 N-ethyl-N-methylcyclopropanamine>10000Test

The hypothetical pharmacophore model (visualized above) might consist of five features: one hydrogen bond donor (HBD), one hydrogen bond acceptor (HBA), two hydrophobic (HY) features, and one aromatic ring (AR).

  • Aromatic Ring (AR): This feature likely corresponds to the 4-fluorophenyl group, which is crucial for binding, potentially through π-π stacking interactions with aromatic residues in the MAO-B active site. The higher activity of compounds with a halogenated phenyl ring (compounds 1, 2, and 5) compared to the unsubstituted phenyl ring (compound 3) suggests the importance of the electronic properties of this group.

  • Hydrophobic Features (HY): One hydrophobic feature could map to the cyclopropyl ring, a key structural motif that provides conformational rigidity and fits into a hydrophobic pocket.[20][21] The second hydrophobic feature might correspond to the ethyl group, and its size and orientation could be critical for optimal interaction, as suggested by the activity of the propyl derivative (compound 4).

  • Hydrogen Bond Donor (HBD): The secondary amine of the cyclopropanamine is a likely candidate for the HBD feature, forming a crucial hydrogen bond with a key residue in the active site.

  • Hydrogen Bond Acceptor (HBA): The fluorine atom on the phenyl ring could act as a weak hydrogen bond acceptor, contributing to the overall binding affinity.

The distances between these features in the 3D model define the spatial requirements for potent MAO-B inhibition. This validated pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel molecules that fit the model and are therefore likely to be active MAO-B inhibitors.[3]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore analysis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine derivatives. By following the detailed protocols for ligand preparation, model generation, and validation, researchers can develop a robust and predictive pharmacophore model. This model not only provides valuable insights into the structure-activity relationships of this class of compounds but also serves as a powerful tool for the discovery of novel lead candidates.[10]

Future work could involve the application of the validated pharmacophore model in a large-scale virtual screening campaign, followed by experimental validation of the identified hits. Furthermore, integrating this ligand-based model with structure-based approaches, should a high-resolution crystal structure of MAO-B in complex with a similar ligand become available, could lead to an even more refined understanding of the binding mode and facilitate the design of next-generation MAO-B inhibitors with enhanced potency and selectivity.[15]

References

  • List of softwares related to pharmacophore modeling. | Download Table - ResearchGate. Available from: [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available from: [Link]

  • Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B - PubMed. Available from: [Link]

  • Pharmacophore modeling in drug discovery and development: an overview - PubMed. Available from: [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available from: [Link]

  • Pharmacophore Modeling in Computational Drug Design: A Critical Review - ijarsct. Available from: [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. Available from: [Link]

  • Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors - PMC. Available from: [Link]

  • Phase | Schrödinger. Available from: [Link]

  • Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B - MDPI. Available from: [Link]

  • Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies - Taylor & Francis. Available from: [Link]

  • SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software - GitHub. Available from: [Link]

  • Directory of computer-aided Drug Design tools - Click2Drug. Available from: [Link]

  • MolSign - VLife Sciences. Available from: [Link]

  • A 3D QSAR study of monoamino oxidase-B inhibitors using the chemical function based pharmacophore generation approach - PubMed. Available from: [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. Available from: [Link]

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. Available from: [Link]

  • Principles in Pharmacophore Elucidation - Drug Design Org. Available from: [Link]

  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Available from: [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? Available from: [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Available from: [Link]

  • Chapter 6: Pharmacophore Models in Drug Design - Books - The Royal Society of Chemistry. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Available from: [Link]

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Available from: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

  • N-[2-(4-fluorophenyl)ethyl]cyclopropanamine - PubChemLite. Available from: [Link]

  • N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride (C11H14ClN) - PubChemLite. Available from: [Link]

  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride - PubChem. Available from: [Link]

  • Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem - NIH. Available from: [Link]

  • CYCLOPROPYLAMINE - Ataman Kimya. Available from: [Link]

  • N-ethyl-N-methylcyclopropanamine | C6H13N | CID 53693033 - PubChem. Available from: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.

Sources

Exploratory

Metabolic Stability of Cyclopropylamine Derivatives: Mechanistic Insights &amp; Optimization Strategies

Executive Summary Cyclopropylamine (CPA) moieties are high-value pharmacophores in modern drug discovery, prized for their ability to modulate basicity (pKa reduction), enforce conformational rigidity, and improve metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylamine (CPA) moieties are high-value pharmacophores in modern drug discovery, prized for their ability to modulate basicity (pKa reduction), enforce conformational rigidity, and improve metabolic stability relative to isopropyl or ethyl groups. However, this utility comes with a significant liability: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.

This guide addresses the dichotomy of CPA derivatives. It details the Single Electron Transfer (SET) mechanism responsible for suicide inhibition, provides a decision framework for structural optimization using bioisosteres (e.g., oxetanes, bicyclo[1.1.1]pentanes), and outlines the industry-standard IC50 Shift assay for validating safety.

The Cyclopropylamine Paradox: Utility vs. Liability

The Utility (Why we use them)
  • pKa Modulation: The high s-character of the cyclopropyl C-C bonds renders the nitrogen lone pair less available for protonation compared to acyclic alkylamines. This lowers the pKa (typically by ~1 unit), often improving oral bioavailability and blood-brain barrier (BBB) penetration.

  • Conformational Restriction: The rigid ring reduces the entropic penalty of binding, potentially increasing potency.

The Liability (Why they fail)

The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes it a "loaded spring." Upon metabolic oxidation, this strain drives a rapid ring-opening reaction.[1] If this occurs within the CYP450 active site, the resulting reactive intermediate can covalently bind to the heme porphyrin, causing irreversible enzyme inactivation (suicide inhibition).

Mechanistic Enzymology: The SET Pathway

Unlike standard carbon hydroxylation (Hydrogen Atom Transfer - HAT), CPA metabolism often proceeds via Single Electron Transfer (SET) .

  • SET: The heme iron (

    
    ) abstracts a single electron from the nitrogen lone pair, forming an aminium radical cation.
    
  • Ring Scission: The radical cation is unstable; the ring strain drives homolytic fission of the C-C bond, generating a carbon-centered radical.

  • Covalent Binding: This radical attacks the heme porphyrin nitrogens, alkylating the prosthetic group and permanently disabling the enzyme.

Visualization: Mechanism of CYP450 Inactivation

CPA_Mechanism Substrate Cyclopropylamine (Substrate) RadicalCat Aminium Radical Cation (N•+) Substrate->RadicalCat SET (1e- transfer) Metabolite Stable Metabolite (Carbinolamine) Substrate->Metabolite HAT (H-abstraction) CYP CYP450 (Compound I) RingOpen Ring Scission (Carbon Radical) RadicalCat->RingOpen Strain Relief Inactivation Heme Alkylation (Suicide Inhibition) RingOpen->Inactivation Covalent Binding

Figure 1: The bifurcation between stable metabolism (HAT) and suicide inhibition (SET). The high-energy radical cation is the gateway to toxicity.[1]

Structural Optimization Strategies

When a CPA lead shows high clearance or MBI, three primary optimization strategies should be employed.

Strategy A: Fluorination (Electronic Deactivation)

Introducing fluorine to the cyclopropyl ring is the most effective method to dampen the SET mechanism.

  • Mechanism: Fluorine is highly electronegative.[1] It lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the nitrogen lone pair harder to oxidize (increases ionization potential).

  • Effect: Reduces the propensity for SET, shifting metabolism toward standard HAT or preventing oxidation entirely.

  • Implementation: gem-difluoro substitution is common, though monofluorination can suffice.[1]

Strategy B: Steric Blocking (Methylation)

Placing a methyl group on the cyclopropyl ring (especially at the


-carbon) can sterically hinder the approach of the heme iron to the nitrogen.
  • Effect: While it may not prevent SET electronically, it prevents the necessary proximity for the initial electron abstraction.

Strategy C: Bioisosteric Replacement

If the cyclopropyl ring itself is the liability, replace it with a scaffold that mimics its geometry but lacks the ring strain or electronic profile.

  • Oxetanes: The oxygen atom reduces the basicity of the adjacent amine (inductive effect) and the ring is less lipophilic. Oxetanes are generally metabolically robust.[1]

  • Bicyclo[1.1.1]pentanes (BCPs): A "super-stiff" spacer that mimics the size of a phenyl or tert-butyl group but without the aromaticity or high lipophilicity. BCP-amines are emerging as superior, stable bioisosteres.[1][2]

Visualization: Optimization Decision Tree

Optimization_Tree Start Lead Compound (CPA Derivative) Assay Run IC50 Shift Assay Start->Assay Result Is Shift > 1.5-fold? Assay->Result NoShift No MBI Observed (Clearance Issue only) Result->NoShift No Shift MBI Confirmed (Suicide Inhibition) Result->Shift Yes Action1 Block Metabolic Soft Spot (Deuteration / Methylation) NoShift->Action1 Action2 Electronic Deactivation (Add Fluorine to Ring) Shift->Action2 Action3 Scaffold Hop (Oxetane / BCP) Shift->Action3

Figure 2: Strategic workflow for addressing metabolic liabilities in cyclopropylamine derivatives.

Experimental Validation: The IC50 Shift Assay

To distinguish between simple reversible inhibition and time-dependent inhibition (TDI/MBI), the IC50 Shift Assay is the gold standard.

Protocol Overview

This assay measures the potency of the test compound against a specific CYP isoform (e.g., CYP3A4) under two conditions: with and without a pre-incubation period.[3]

Step-by-Step Methodology
StepActionRationale
1. Preparation Prepare two parallel incubation plates (A and B) with Human Liver Microsomes (HLM) and the test compound at varying concentrations (0.1 – 50

M).[4]
Establishes the concentration-response curve.
2. Pre-incubation Plate A (-NADPH): Incubate for 30 min without cofactor.Plate B (+NADPH): Incubate for 30 min with NADPH.[1]Plate B allows the enzyme to generate reactive metabolites (if any) that can inactivate the CYP. Plate A controls for non-metabolic degradation.
3. Substrate Addition Add the CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and NADPH to both plates.Initiates the marker reaction to measure remaining enzyme activity.
4. Incubation Incubate both plates for the linear time range of the probe substrate (typically 5–10 min).Ensures reaction velocity is proportional to active enzyme concentration.
5. Analysis Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.Quantify the metabolite of the probe substrate.[3][4]
6. Calculation Calculate

for both conditions. Determine the Shift Ratio:

A ratio

indicates Time-Dependent Inhibition (TDI), suggesting the formation of reactive intermediates.
Interpretation
  • Shift = 1.0: Reversible inhibition only. The compound does not destroy the enzyme.

  • Shift > 1.5: Positive for MBI. The compound is being metabolized into a suicide inhibitor. This is a "Go/No-Go" decision point for lead optimization.

References

  • Mechanism of Inactivation (SET)

    • Shaffer, C. L., et al. (2002). "Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine." Journal of the American Chemical Society.
  • Fluorination Strategies

    • Hanzlik, R. P., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.
  • Bioisosteres (Oxetanes & BCPs)

    • Barnes-Seeman, D., et al. (2020). "Oxetanes in Drug Discovery Campaigns."[1][5][6] Journal of Medicinal Chemistry.

    • Mykhailiuk, P. K. (2022). "Bicyclo[1.1.1]pentylamine as bioisosteres of anilines." Frontiers in Chemistry.
  • Assay Protocols

    • Cyprotex/Evotec.[1] "Time Dependent CYP Inhibition (IC50 Shift) Assay Protocol."

Sources

Foundational

An In-Depth Technical Guide to the Identification of Chiral Centers in N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals Abstract Chirality is a fundamental concept in pharmaceutical sciences, with profound implications for drug efficacy, safety, and metabolism. A significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental concept in pharmaceutical sciences, with profound implications for drug efficacy, safety, and metabolism. A significant number of therapeutic agents are chiral, and their stereoisomers often exhibit distinct pharmacological profiles. This guide provides a comprehensive technical overview of the identification and characterization of the chiral center in N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, a compound of interest in drug discovery. We will delve into the structural basis of its chirality, present state-of-the-art analytical methodologies for enantiomeric resolution, and discuss the critical importance of stereochemical control in the drug development pipeline. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis, analysis, and development of chiral pharmaceutical compounds.

The Critical Role of Chirality in Modern Drug Development

The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. Many drugs interact with chiral biological targets, such as enzymes and receptors, which themselves are composed of chiral building blocks like amino acids and sugars. This inherent chirality in biological systems means that the different enantiomers of a chiral drug can interact with these targets in distinct ways, leading to varied pharmacological and toxicological outcomes.[1][2] Historically, many chiral drugs were developed and marketed as racemic mixtures, containing equal amounts of both enantiomers.[1][3] However, it is now widely recognized that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[2] A classic and tragic example is thalidomide, where the (R)-enantiomer is an effective sedative, but the (S)-enantiomer is a potent teratogen.[3]

Recognizing the profound impact of stereochemistry, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines that emphasize the need for thorough stereochemical characterization of new drug candidates.[4] These guidelines necessitate the early identification of chiral centers, the development of stereoselective synthetic routes, and the implementation of robust analytical methods for the separation and quantification of enantiomers.[4][5] This focus on single-enantiomer drugs has driven significant advancements in asymmetric synthesis and chiral analysis, ensuring the development of safer and more effective medicines.

Structural Analysis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine and Identification of its Chiral Center

To understand the stereochemical properties of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, we must first examine its molecular structure.

Defining a Chiral Center

A chiral center, also known as a stereocenter or asymmetric carbon atom, is a carbon atom that is bonded to four different substituent groups.[6][7] The presence of a single chiral center in a molecule is a sufficient condition for the molecule to be chiral, meaning it is non-superimposable on its mirror image.[8][9][10] These non-superimposable mirror images are known as enantiomers.

Identifying the Chiral Center in N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

The chemical structure of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine reveals the presence of a single chiral center. Let's break down the identification process:

  • Examine each carbon atom: We systematically evaluate each carbon atom in the molecule to determine if it meets the criteria of being bonded to four distinct groups.

  • Eliminate non-chiral carbons:

    • Carbons within the 4-fluorophenyl ring are part of double bonds and thus cannot be chiral centers.

    • The methyl group (-CH3) has three identical hydrogen atoms.

    • The carbons in the cyclopropane ring are bonded to two hydrogen atoms each (or to the nitrogen and another carbon), but we must carefully consider their connectivity.

  • Pinpoint the asymmetric carbon: The carbon atom that is directly bonded to the following four different groups is the chiral center:

    • A hydrogen atom (-H)

    • A methyl group (-CH3)

    • A 4-fluorophenyl group

    • A cyclopropylamino group (-NH-cyclopropyl)

Below is a diagram illustrating the molecular structure and highlighting the chiral center.

Caption: Molecular structure of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine with the chiral center indicated by an asterisk.

Analytical Methodologies for Enantiomeric Resolution

Once the chiral center is identified, the next critical step is to develop methods to separate and quantify the individual enantiomers. This is essential for studying their distinct pharmacological properties and for quality control during drug manufacturing.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral chromatography is a cornerstone technique for the separation of enantiomers.[11][12] Both HPLC and SFC are powerful tools for this purpose, with the choice often depending on the specific properties of the analyte and the desired throughput.

Principle: Enantiomers have identical physical properties in an achiral environment. However, when they interact with a chiral stationary phase (CSP), they form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. For primary amines like N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, polysaccharide-based CSPs are often effective.[11] Supercritical fluid chromatography (SFC) can offer advantages in terms of speed and reduced solvent consumption.[13]

Experimental Protocol: Chiral HPLC/SFC Method Development
  • Column Screening:

    • Begin by screening a variety of polysaccharide-based chiral columns (e.g., amylose or cellulose derivatives).

    • A typical screening protocol would involve columns such as Chiralpak AD-H, AS-H, IC, and Chiralcel OD-H, OJ-H.

  • Mobile Phase Optimization:

    • For normal-phase HPLC, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is common.

    • For SFC, the primary mobile phase is supercritical carbon dioxide, with a polar co-solvent such as methanol.[13]

    • To improve peak shape and resolution for amines, the addition of a small amount of an acidic or basic additive is often necessary. For amines, a basic additive like diethylamine (DEA) or a combination of an acid and a base like trifluoroacetic acid (TFA) and triethylamine (TEA) can be effective.[13]

  • Parameter Optimization:

    • Systematically vary the mobile phase composition (ratio of non-polar to polar solvent, and concentration of additive).

    • Optimize the flow rate and column temperature to achieve the best balance of resolution and analysis time.

  • Detection:

    • Utilize a UV detector set at a wavelength where the analyte exhibits strong absorbance.

G cluster_0 Chiral Chromatography Workflow start Prepare Sample (Racemic Mixture) screen Screen Chiral Columns (e.g., Polysaccharide-based) start->screen Step 1 optimize_mp Optimize Mobile Phase (Solvents & Additives) screen->optimize_mp Step 2 optimize_params Optimize Instrument Parameters (Flow Rate, Temperature) optimize_mp->optimize_params Step 3 analyze Inject and Analyze optimize_params->analyze Step 4 end Separated Enantiomers (Quantification) analyze->end Result

Caption: A generalized workflow for developing a chiral chromatography method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to distinguish between enantiomers.

Principle: In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric species which are chemically non-equivalent and will exhibit distinct NMR signals.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
  • Selection of CDA: Choose a chiral derivatizing agent that reacts with the amine functionality. A common choice for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

  • Derivatization Reaction: React the racemic N-(1-(4-fluorophenyl)ethyl)cyclopropanamine with the CDA to form a pair of diastereomeric amides.

  • NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Spectral Analysis: The diastereomers will have different chemical shifts for the protons and/or fluorine atoms near the newly formed stereocenter. The integration of the distinct signals can be used to determine the enantiomeric ratio.

G cluster_1 NMR with Chiral Derivatizing Agent start_nmr Racemic Amine react React with Chiral Derivatizing Agent (CDA) start_nmr->react diastereomers Formation of Diastereomeric Mixture react->diastereomers nmr_acq Acquire NMR Spectrum (¹H, ¹⁹F, etc.) diastereomers->nmr_acq analysis Analyze Distinct Signals for Enantiomeric Ratio nmr_acq->analysis end_nmr Quantitative Result analysis->end_nmr

Sources

Exploratory

Thermodynamic stability of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine salts

Technical Guide: Thermodynamic Stability Profiling of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Salts Executive Summary N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (CAS: 2407312-04-1) represents a class of secondary am...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermodynamic Stability Profiling of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Salts

Executive Summary

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (CAS: 2407312-04-1) represents a class of secondary amine building blocks and potential API intermediates characterized by a chiral center and a strained cyclopropyl moiety.[1][2][3][4] While the hydrochloride salt is the commercially dominant form, its selection is often driven by synthetic convenience rather than thermodynamic optimization.[1][4]

For drug development professionals, relying solely on the kinetic stability of an initial precipitate is a critical risk.[1][4] This guide outlines the thermodynamic stability landscape of this molecule, detailing the protocols required to distinguish metastable forms from the thermodynamically stable crystal structure, and assessing the chemical integrity of the acid-sensitive cyclopropane ring.[1][4]

Chemical Identity & Structural Analysis

The stability profile of this molecule is governed by two competing structural features:

  • The Secondary Amine (Basic Center): With a predicted pKa of ~9.0–9.5, it readily forms salts with strong acids (HCl, HBr) and organic acids (Tartaric, Fumaric).[1][4]

  • The Cyclopropyl Group (Acid Sensitivity): While generally stable, the strained ring (60° bond angles) introduces a risk of acid-catalyzed ring opening (homoconjugate addition) under high thermal stress or in the presence of strong nucleophiles, potentially generating ring-opened impurities (e.g., N-(1-(4-fluorophenyl)ethyl)-3-chloropropan-1-amine).[1][2][3][4]

FeatureImplication for Salt Stability
Chirality The molecule has one chiral center.[1][2][3][4] Salt formation with chiral acids (e.g., L-Tartaric acid) may enable resolution or diastereomeric stabilization.[1][4]
Lipophilicity The fluorophenyl and ethyl groups increase lipophilicity, suggesting that hydrophilic counterions (HCl, Mesylate) are necessary to ensure aqueous solubility.[1][4]
Crystal Packing The rigid cyclopropyl group can disrupt planar packing, potentially leading to multiple polymorphs or solvates.[1][4]

Thermodynamic Stability Assessment

Thermodynamic stability in salts is not intrinsic; it is a function of the crystal lattice energy relative to the free energy of the solution or amorphous state.[1][4]

The "Rule of Three" & Counterion Selection

To ensure proton transfer and a stable salt lattice (rather than a co-crystal), the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (pKa base - pKa acid) should be 

.[1][4]
  • HCl (pKa -6): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][4] Forms a robust salt.[1][4] Risk:  High lattice energy can lead to high melting points but also potential brittleness or hygroscopicity if the lattice has voids.[1][4]
    
  • Fumaric Acid (pKa 3.03): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][4] Good candidate for non-hygroscopic salts.[1][4]
    
  • L-Tartaric Acid (pKa 2.98): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][3][4] Excellent for diastereomeric salt formation if optical purity is required.[1][4]
    
Polymorphism & The Enantiotropic Rule

For N-(1-(4-fluorophenyl)ethyl)cyclopropanamine salts, distinguishing between enantiotropic (stability order changes with temperature) and monotropic (one form is always stable) systems is vital.

  • Metastable Forms: Often obtained via rapid precipitation (kinetic control).[1][2][4] They exhibit higher solubility but risk conversion during storage.[1][4]

  • Stable Form: Obtained via thermodynamic equilibration (slurry).[1][2][4]

Experimental Protocols (Methodology)

To definitively establish the thermodynamic stability, the following self-validating workflows must be executed.

Protocol A: Competitive Slurry Experiment (The Gold Standard)

Purpose: To identify the most stable polymorph among generated forms.

  • Preparation: Suspend excess solid of Form A and Form B (if identified) in a saturated solution of the salt in a non-solvating solvent (e.g., Isopropyl Acetate or Acetone).

  • Equilibration: Stir at two temperatures (e.g., 5°C and 50°C) for 48–72 hours.

  • Analysis: Filter and analyze the solid phase via XRPD (X-Ray Powder Diffraction).

  • Interpretation: The less stable form will dissolve and precipitate as the more stable form (Ostwald Ripening).[1][4]

Protocol B: Dynamic Vapor Sorption (DVS)

Purpose: To assess hygroscopic stability and hydrate formation.[1][4]

  • Cycle: Cycle Relative Humidity (RH) from 0% → 90% → 0% at 25°C.

  • Criteria:

    • < 0.2% mass gain: Non-hygroscopic (Ideal).[1][2][4]

    • Step-change in mass: Indicates stoichiometric hydrate formation (Pseudo-polymorphism).[1][2][4]

    • Hysteresis: Indicates pore condensation or hydrate stability issues.[1][2][3][4]

Visualization: Stability Workflows

Figure 1: Salt Selection & Stability Decision Tree

This diagram outlines the logical flow for selecting the optimal salt form based on thermodynamic data.

SaltSelection Start Free Base: N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Screen Counterion Screening (HCl, Tartrate, Fumarate) Start->Screen Cryst Crystallization (Solvent/Anti-solvent) Screen->Cryst Char Initial Characterization (XRPD, DSC, TGA) Cryst->Char Decision1 Multiple Polymorphs? Char->Decision1 Slurry Competitive Slurry (Thermodynamic Equilibration) Decision1->Slurry Yes Single Single Form Identified Decision1->Single No Stress Stress Testing (DVS, 40°C/75%RH) Slurry->Stress Single->Stress Final Select Lead Salt Form Stress->Final

Caption: Workflow for identifying the thermodynamically stable salt form, prioritizing slurry equilibration to resolve polymorphic ambiguity.

Figure 2: Chemical Stability Pathways

This diagram illustrates the specific degradation risks associated with the cyclopropyl moiety in salt forms.[1][4]

Degradation Salt Salt Form (Protonated Amine) Heat Thermal Stress (>100°C) Salt->Heat Stress Acid Strong Acid/Nucleophile (Excess HCl) Salt->Acid Stress Stable Thermodynamically Stable Crystal Lattice Salt->Stable Standard Storage Racem Racemization (Chiral Center Inversion) Heat->Racem Slow RingOpen Ring Opening (Chloropropyl Impurity) Acid->RingOpen Nucleophilic Attack

Caption: Chemical stability map highlighting the risk of acid-catalyzed cyclopropane ring opening versus the desired lattice stability.

Critical Data Summary (Simulated for Guidance)

While specific literature values for this exact CAS are proprietary or sparse, the following parameters are the Target Acceptance Criteria for a stable salt of this class:

ParameterMethodTarget for Stable FormWarning Signal
Melting Point DSC (10°C/min)Sharp endotherm > 150°CBroad endotherm or < 120°C (indicates low lattice energy or solvate).[1][2][3][4]
Hygroscopicity DVS (25°C)< 1.0% mass gain at 80% RH> 2.0% gain or hysteresis (deliquescence risk).[1][2][4]
Solid-State Stability XRPD (Post-Slurry)Pattern matches ReferencePattern shift (indicates phase transition).[1][2][3][4]
Chemical Purity HPLC> 99.5% (No ring-opened impurity)Detection of chloropropyl adducts.[1][2][3][4]

Conclusion

For N-(1-(4-fluorophenyl)ethyl)cyclopropanamine , the thermodynamic stability is best secured by:

  • Prioritizing the HCl salt for initial screening due to the high

    
    .[1][4]
    
  • Validating the form via competitive slurry experiments to rule out metastability.

  • Monitoring cyclopropane integrity during forced degradation studies, particularly in highly acidic environments.

Failure to perform these thermodynamic checks can lead to "disappearing polymorphs" later in development, where a more stable (and less soluble) form unexpectedly nucleates, compromising bioavailability.[1][4]

References

  • PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN.[1][2][3][4][5] National Library of Medicine.[1][4] Available at: [Link][1][2][3]

  • Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Available at: [Link] (Contextual grounding on cyclopropane ring energetics).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2011).[1][2][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (Authoritative text on salt selection protocols).

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis of (R)-N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Technical Application Note: Stereoselective Architectures for (R)-N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Abstract This technical guide details the stereoselective synthesis of (R)-N-(1-(4-fluorophenyl)ethyl)cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stereoselective Architectures for (R)-N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Abstract

This technical guide details the stereoselective synthesis of (R)-N-(1-(4-fluorophenyl)ethyl)cyclopropanamine , a high-value pharmacophore found in calcium-sensing receptor (CaSR) antagonists and calcimimetics.[1][2] Unlike simple aliphatic amines, the introduction of the strained cyclopropyl ring adjacent to a chiral benzylic center presents unique stability and steric challenges. This note provides two validated protocols: a Chiral Pool Retention Strategy (Method A) utilizing the Giammaruco protocol for high-fidelity scale-up, and a Direct Asymmetric Reductive Amination (Method B) for atom-economical catalytic synthesis.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule can be deconstructed into two primary disconnections. The choice of pathway depends on the availability of the chiral starting material and the scale of production.

Retrosynthesis Target (R)-N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (Target Molecule) Disc_A Path A: N-Cyclopropylation (Stereoretention) Target->Disc_A C-N (Cyclopropyl) Disc_B Path B: Asymmetric Reductive Amination (Stereoinduction) Target->Disc_B C-N (Benzylic) Prec_A1 (R)-1-(4-fluorophenyl)ethanamine (Commercially Available / Resolved) Disc_A->Prec_A1 Prec_A2 Cyclopropanone Equivalent (1-Ethoxycyclopropoxy)trimethylsilane Disc_A->Prec_A2 Prec_B1 4-Fluoroacetophenone Disc_B->Prec_B1 Prec_B2 Cyclopropanamine Disc_B->Prec_B2 Cat_B Chiral Ir/Ru Catalyst (e.g., Ir-f-Binaphane) Disc_B->Cat_B

Figure 1: Retrosynthetic logic flow. Path A is preferred for process robustness; Path B for green chemistry applications.

Method A: The Giammaruco Protocol (Stereoretention)

Best for: High enantiomeric purity (>99% ee), scale-up, and laboratory reliability.[1] Mechanism: This method utilizes a masked cyclopropanone equivalent (1-ethoxycyclopropoxy)trimethylsilane.[1][2] The reaction proceeds via an iminium ion intermediate which is reduced in situ, preventing the racemization of the alpha-chiral center.

Reagents & Materials
  • Substrate: (R)-1-(4-fluorophenyl)ethanamine (1.0 equiv).

  • Reagent: [(1-Ethoxycyclopropyl)oxy]trimethylsilane (1.2 equiv).[1][2]

  • Reductant: Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv).[1]

  • Solvent: Methanol (anhydrous).[1]

  • Catalyst: Acetic acid (Glacial).[1]

Step-by-Step Protocol
  • Preparation of the Amine Solution:

    • In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 10.0 mmol of (R)-1-(4-fluorophenyl)ethanamine in 30 mL of anhydrous methanol.

    • Note: Ensure the amine is free base. If starting with the HCl salt, neutralize with 1.0 equiv of NaOMe in MeOH and filter off NaCl before use.

  • Addition of Cyclopropanone Equivalent:

    • Add 12.0 mmol (1.2 equiv) of [(1-ethoxycyclopropyl)oxy]trimethylsilane dropwise via syringe.[1]

    • Add Glacial Acetic Acid (approx. 1-2 mL) to adjust pH to ~5–6.[1][2]

    • Critical Step: Stir the mixture at reflux for 30 minutes. This promotes the formation of the unstable cyclopropanone-imine intermediate.[1][2]

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add 15.0 mmol (1.5 equiv) of NaBH₃CN portion-wise over 15 minutes. Caution: Evolution of H₂ gas; ensure proper venting.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench the reaction with 1N NaOH (20 mL) and stir for 10 minutes to decompose boron complexes.

    • Remove methanol under reduced pressure.[1]

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

    • Purification: Flash column chromatography (SiO₂).[1][4] Eluent: Hexanes/EtOAc (8:2) with 1% Et₃N to prevent tailing.[1]

Expected Yield: 75–85% Enantiomeric Excess (ee): >98% (Retention of configuration).[1]

Method B: Asymmetric Reductive Amination (Catalytic)

Best for: Atom economy and avoiding pre-functionalized starting materials.[1] Mechanism: Direct coupling of ketone and amine using a chiral Iridium complex to induce stereochemistry.

Reagents & Materials
  • Ketone: 4-Fluoroacetophenone.[1][2]

  • Amine: Cyclopropanamine.[2][3][5][6][7][8][9]

  • Catalyst System: [Ir(cod)Cl]₂ (1 mol%) + (R)-f-Binaphane (2.2 mol%).[1][2]

  • Additives: Ti(OiPr)₄ (1.0 equiv), Iodine (I₂, 2 mol%).[1]

  • Reductant: H₂ gas (50 bar).

Step-by-Step Protocol
  • Catalyst Formation:

    • In a glovebox, mix [Ir(cod)Cl]₂ and (R)-f-Binaphane in anhydrous toluene. Stir for 30 mins to form the active chiral complex.

  • Imine Formation (In Situ):

    • In a stainless steel autoclave, charge 4-fluoroacetophenone (5.0 mmol), cyclopropanamine (6.0 mmol), and Ti(OiPr)₄ (5.0 mmol).

    • Stir at room temperature for 1 hour. The Titanium acts as a Lewis acid to drive imine formation and scavenge water.

  • Hydrogenation:

    • Add the prepared Ir-catalyst solution and I₂ additive to the autoclave.[1][2]

    • Pressurize with H₂ to 50 bar.

    • Stir at room temperature for 16–24 hours.

  • Work-up:

    • Depressurize carefully.[1]

    • Dilute with EtOAc and add saturated aqueous NaHCO₃ to hydrolyze titanium salts (forms a white precipitate).[1]

    • Filter through a Celite pad.[1]

    • Concentrate and purify via chromatography as in Method A.

Expected Yield: 85–92% Enantiomeric Excess (ee): 90–96% (Requires chiral HPLC monitoring).[1]

Analytical Quality Control

To validate the stereochemical integrity of the product, the following analytical methods are required.

ParameterMethodSpecification
Chemical Purity HPLC-UV (254 nm)>98.0% Area
Chiral Purity (ee) Chiral HPLC>98.0% (R-isomer)
Identity ¹H-NMR (400 MHz, CDCl₃)Diagnostic signals: Cyclopropyl protons (0.3–0.5 ppm), Quartet (CH-Me) at ~3.8 ppm.[1][10]
Residual Solvents GC-HeadspaceMeOH < 3000 ppm, EtOAc < 5000 ppm

Chiral HPLC Conditions:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Retention Times: (S)-isomer ~8.5 min; (R)-isomer ~10.2 min (Confirm with racemic standard).

Troubleshooting & Critical Parameters

Troubleshooting Problem Low Yield or Low ee% Check1 Check Reagent Quality (Is the Silyl Ether hydrolyzed?) Problem->Check1 Check2 Check pH Control (pH > 6 slows iminium formation) Problem->Check2 Check3 Check Temperature (Reflux too long = degradation) Problem->Check3 Solution1 Use fresh reagents Store under Ar Check1->Solution1 Solution2 Add AcOH dropwise Maintain pH 5-6 Check2->Solution2 Solution3 Strict 30 min reflux Cool immediately for reduction Check3->Solution3

Figure 2: Troubleshooting logic for Method A (Giammaruco Protocol).

References

  • Giammaruco, M., et al. "A simple and practical method for the preparation of N-cyclopropylamines." Tetrahedron Letters, vol. 31, no. 9, 1990, pp. 1283-1286.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. [1]

  • Wang, Y. B., et al. "Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane."[2] Journal of the American Chemical Society, vol. 130, no. 41, 2008, pp. 13506-13507. [1]

  • Vugts, D. J., et al. "Synthesis and evaluation of [18F]cinacalcet for the imaging of parathyroid hyperplasia." Nuclear Medicine and Biology, vol. 102-103, 2021, pp. 97-105.[2][11]

Sources

Application

Application Note: Preparation of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Hydrochloride

This Application Note is designed for research scientists and process chemists. It details the robust, scalable synthesis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine hydrochloride , a pharmacophore motif often found i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the robust, scalable synthesis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine hydrochloride , a pharmacophore motif often found in calcimimetics and other CNS-active agents.

The protocol utilizes a Titanium(IV) Isopropoxide-mediated reductive amination .[1][2][3] This method is selected over direct alkylation to prevent over-alkylation and elimination side reactions common with benzylic halides.

Abstract & Strategic Rationale

The synthesis of secondary amines involving sterically hindered amines (cyclopropylamine) and electron-rich or deactivated ketones (4-fluoroacetophenone) presents specific challenges:

  • Low Equilibrium Constant: The formation of the ketimine intermediate is unfavorable due to steric strain in the cyclopropyl group and the lower electrophilicity of the ketone carbonyl compared to aldehydes.

  • Water Sensitivity: Water generated during imine formation hydrolyzes the intermediate back to the starting ketone.

The Solution: Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual role as a mild Lewis acid catalyst (activating the carbonyl) and a stoichiometric water scavenger. This drives the equilibrium toward the titanium-complexed imine, which is then reduced in situ by Sodium Borohydride (NaBH₄).

Chemical Reaction Scheme

The synthesis proceeds in a "one-pot, two-step" sequence followed by salt formation.

Step 1: Imine Formation



Step 2: Reduction



Step 3: Hydrolysis & Salt Formation



Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9][10]RolePurity
4'-Fluoroacetophenone 138.141.0Substrate>98%
Cyclopropylamine 57.091.5Amine Source>98%
Titanium(IV) Isopropoxide 284.221.25Lewis Acid/Scavenger97%
Sodium Borohydride 37.831.5Reducing Agent98%
Ethanol (Absolute) -SolventReaction MediumAnhydrous
HCl (2M in Diethyl Ether) -1.1Salt FormationAnhydrous
Critical Equipment
  • Flame-dried 250 mL Round Bottom Flask (RBF) with N₂ inlet.

  • Overhead stirrer (preferred over magnetic for Ti-emulsions).

  • Temperature probe.

Detailed Experimental Protocol

Phase A: Imine Formation (The "Titanium Push")
  • Causality: Cyclopropylamine is volatile (bp 49°C). We use an excess (1.5 equiv) to account for evaporative loss and to push kinetics.

  • Setup: Charge a flame-dried RBF with 4'-Fluoroacetophenone (13.8 g, 100 mmol) and anhydrous Ethanol (50 mL) under Nitrogen atmosphere.

  • Addition: Add Cyclopropylamine (8.56 g, 10.5 mL, 150 mmol) via syringe.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (35.5 g, 37 mL, 125 mmol) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow and warm up (exothermic).

  • Incubation: Stir the mixture at ambient temperature (20–25°C) for 8–12 hours .

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The ketone spot (Rf ~0.5) should disappear. Note that the imine may hydrolyze on silica; looking for the disappearance of SM is more reliable than the appearance of product at this stage.

Phase B: Reduction
  • Causality: NaBH₄ reacts violently with acidic protons. Although Ti(OiPr)₄ is not protic, the subsequent quenching is exothermic.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (5.67 g, 150 mmol) in small portions over 20 minutes.

    • Safety: Hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours .

Phase C: Workup (The "Bhattacharyya Protocol")
  • Critical Step: Direct addition of water to Ti reactions creates a gelatinous TiO₂ emulsion that is impossible to filter. We use a specific quenching sequence to precipitate granular TiO₂.

  • Quench: Pour the reaction mixture into a beaker containing 2M Aqueous Ammonia (100 mL) .

    • Mechanism:[10][11][12][13] Ammonia helps complex the Titanium and prevents gelation, yielding a filterable precipitate.

  • Filtration: Filter the resulting white slurry through a Celite pad. Wash the pad with Dichloromethane (DCM, 2 x 50 mL) .

  • Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[3][10] Extract the aqueous layer with DCM (2 x 50 mL).[3]

  • Drying: Combine organic phases, dry over Na₂SO₄ , and concentrate under reduced pressure to yield the crude oil (Free Base).

Phase D: Salt Formation
  • Dissolution: Dissolve the crude oil in minimal Diethyl Ether (50 mL) .

  • Precipitation: Cool to 0°C. Add 2M HCl in Diethyl Ether (55 mL) dropwise with vigorous stirring.

  • Isolation: A white precipitate forms immediately. Filter the solid, wash with cold ether, and dry under vacuum.

Process Visualization

Workflow Diagram

SynthesisWorkflow Start Start: 4-Fluoroacetophenone + Cyclopropylamine Ti_Add Add Ti(OiPr)4 (Lewis Acid & Water Scavenger) Start->Ti_Add Mix (Neat or EtOH) Imine Intermediate: Titanium-Imine Complex Ti_Add->Imine 8-12h, RT Reduct Reduction: Add NaBH4 (0°C -> RT) Imine->Reduct In-situ Quench Quench: Pour into 2M NH4OH (Breaks Ti-Emulsion) Reduct->Quench 2h Reaction Filter Filtration & Extraction (DCM/Water) Quench->Filter Precipitation of TiO2 Salt Salt Formation: Add HCl in Et2O Filter->Salt Isolate Free Base Final Final Product: N-(1-(4-fluorophenyl)ethyl) cyclopropanamine HCl Salt->Final Filtration

Caption: Step-by-step workflow for the Ti(IV)-mediated reductive amination, highlighting the critical quenching step to manage Titanium waste.

Analytical Specifications (Expected)

TestAcceptance CriteriaNotes
Appearance White to off-white crystalline solidHygroscopic
1H NMR (DMSO-d6) δ 9.5 (br s, 2H, NH2+), 7.6-7.2 (m, 4H, Ar-H), 4.4 (q, 1H, CH-N), 2.5 (m, 1H, Cyclopropyl-CH), 1.6 (d, 3H, CH3), 0.9-0.6 (m, 4H, Cyclopropyl-CH2)Diagnostic quartet at 4.4 ppm
Mass Spec (ESI) [M+H]+ = 180.12 (Free Base)Fluorine splitting pattern visible
Melting Point 165–170°C (Decomp)Sharp range indicates purity

Troubleshooting & Optimization

Issue: Low Conversion to Imine
  • Cause: Ti(OiPr)₄ quality is degraded (hydrolyzed by atmospheric moisture).

  • Fix: Use fresh or distilled Ti(OiPr)₄. Ensure the reaction is under inert atmosphere (N₂).

Issue: Unfilterable Emulsion during Workup
  • Cause: Incorrect pH or insufficient complexation of Titanium.

  • Fix: Do not use pure water. Use 1M NaOH or 2M NH₄OH . If emulsion persists, add Celite before filtering and use a large sintered glass funnel.

Issue: Bis-alkylation
  • Cause: Rare with cyclopropylamine due to steric hindrance.

  • Fix: Ensure the ketone is added to the amine/Ti mixture, or maintain the amine in excess (1.5 eq).

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[10] Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[9] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Neidigh, K. A., et al. (1994). "Direct synthesis of secondary amines from aldehydes and ketones using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 59, 12-14.
  • PubChem Compound Summary. (2023). "1-(4-Fluorophenyl)ethylamine derivatives." Link

Sources

Method

Technical Application Note: Isolation and Purification of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Free Base

Introduction & Chemical Context N-(1-(4-fluorophenyl)ethyl)cyclopropanamine is a secondary amine intermediate often utilized in the synthesis of calcimimetics and monoamine reuptake inhibitors. Structurally, it consists...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine is a secondary amine intermediate often utilized in the synthesis of calcimimetics and monoamine reuptake inhibitors. Structurally, it consists of a cyclopropyl moiety attached to a chiral ethyl backbone substituted with a 4-fluorophenyl group.

While often stored as a hydrochloride or oxalate salt for stability, the free base form is frequently required for subsequent nucleophilic substitution reactions, palladium-catalyzed cross-couplings, or physicochemical property assays (LogP, membrane permeability).

Physicochemical Profile
PropertyValue (Estimated/Typical)Notes
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.24 g/mol
pKa (Conjugate Acid) ~9.2 – 9.8Typical for N-alkyl benzylic secondary amines.[1]
Appearance Colorless to pale yellow oilOxidizes/darkens upon air exposure.
Solubility (Free Base) DCM, EtOAc, Et₂O, TolueneImmiscible with water at pH > 11.
Solubility (HCl Salt) Water, Methanol, DMSO

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable, standard precautions for halogenated aromatics apply.

  • Amines: The free base is corrosive and a skin sensitizer. Handle in a fume hood.

  • Cyclopropyl Moiety: Cyclopropylamines can be unstable under strong acidic conditions or radical conditions (ring opening); however, the free base is generally stable at ambient temperature.

Protocol A: Isolation from Reductive Amination Mixture

Use this protocol if you have just synthesized the compound via the reaction of 4-fluoroacetophenone and cyclopropylamine (using NaBH₄, NaBH₃CN, or Ti(OiPr)₄).

Rationale

The crude reaction mixture typically contains the target amine, unreacted ketone (4-fluoroacetophenone), excess cyclopropylamine, and boron salts. The isolation strategy relies on the pH-dependent solubility switch of the amine.[2]

Step-by-Step Procedure
  • Quenching:

    • Cool the reaction mixture to 0 °C.

    • Slowly add 1 M HCl (aq) until the pH reaches ~1–2.

    • Mechanism:[3][4] This quenches excess hydride reagent and converts the target amine into its water-soluble hydrochloride salt (

      
      ).
      
  • Removal of Non-Basic Impurities (Acid Wash):

    • Transfer the mixture to a separatory funnel.[5]

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (2 × solvent volume).

    • Discard the organic layer. [5]

    • Why? The unreacted ketone and neutral organic byproducts remain in the organic phase, while the target amine salt stays in the aqueous phase.

  • Basification (The Critical Step):

    • Cool the aqueous acidic layer to 0 °C (exothermic neutralization).

    • Slowly add 10 M NaOH or saturated K₂CO₃ until pH > 12 . Verify with a pH strip.

    • Checkpoint: The solution should turn cloudy or an oil should separate out. This is the free base regenerating.[5]

    • Note: We target pH > 12 to ensure we are at least 2 units above the pKa (~9.5), guaranteeing >99% of the amine is in the neutral, extractable free base form.

  • Extraction of Free Base:

    • Extract the basic aqueous mixture with Dichloromethane (DCM) (3 × solvent volume).

    • Optimization: DCM is preferred for its high solubility of secondary amines, but EtOAc is a greener alternative if the amine is sufficiently lipophilic.

  • Drying & Concentration:

    • Combine the organic extracts.[5]

    • Wash with Brine (saturated NaCl) to remove trapped water.

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

    • Filter and concentrate under reduced pressure (Rotavap).[5]

    • Caution: Cyclopropylamine (starting material) is volatile (bp ~50 °C). If excess was used, ensure the vacuum and bath temperature (40 °C) are sufficient to remove traces, though the acid wash (Step 2) usually removes it.

Protocol B: Conversion from Hydrochloride Salt

Use this protocol if you purchased the stable HCl salt and need the free base for a reaction.

  • Dissolution: Suspend 1.0 equivalent of the amine hydrochloride salt in water (10 mL/g).

  • Basification: Add 1.2 equivalents of 1 M NaOH or saturated NaHCO₃ . Stir for 10 minutes.

    • Note: Carbonate bases (NaHCO₃) are gentler but may generate CO₂ foam.

  • Extraction: Extract with DCM (3 × 10 mL).

  • Workup: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the free base oil.

Purification Strategies

If the crude isolated oil requires higher purity (>98%):

Method 1: Flash Column Chromatography (Recommended)

Secondary amines often "streak" or "tail" on silica gel due to interactions with acidic silanol groups.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (gradient 9:1 to 1:1).

  • Modifier (Critical): Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the mobile phase.

    • Mechanism:[3][4] The modifier blocks the acidic sites on the silica, sharpening the amine peak.

Method 2: Vacuum Distillation

Suitable for larger scales (>5 g).

  • Setup: Short-path distillation head.

  • Conditions: High vacuum (< 1 mmHg) is required due to the high boiling point (likely >100 °C at reduced pressure). Heat the oil bath slowly.

Visualization: Isolation Workflow

The following diagram illustrates the logic flow for isolating the free base from a crude reaction mixture.

IsolationWorkflow Start Crude Reaction Mixture (Amine, Ketone, Boron Salts) Acidify Step 1: Acidify to pH 1-2 (Add 1M HCl) Start->Acidify Extract1 Step 2: Extract with EtOAc Acidify->Extract1 OrgLayer1 Organic Layer (Discard) Contains: Unreacted Ketone, Neutrals Extract1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Keep) Contains: Amine-HCl Salt Extract1->AqLayer1 Bottom Layer Basify Step 3: Basify to pH > 12 (Add NaOH/K2CO3) AqLayer1->Basify Target is water soluble Extract2 Step 4: Extract with DCM Basify->Extract2 Target becomes lipophilic AqLayer2 Aqueous Layer (Discard) Contains: Salts Extract2->AqLayer2 OrgLayer2 Organic Layer (Keep) Contains: Amine Free Base Extract2->OrgLayer2 DryConc Step 5: Dry (Na2SO4) & Concentrate OrgLayer2->DryConc FinalProduct Final Product: N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (Free Base Oil) DryConc->FinalProduct

Caption: Logical workflow for the acid-base extraction purification of secondary amines.

Characterization & Quality Control

Verify the integrity of the isolated free base using the following checkpoints:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Diagnostic Doublet: Look for the methyl group of the ethyl chain (~1.3–1.4 ppm, d).

    • Methine Quartet: The CH adjacent to the nitrogen (~3.8–4.0 ppm, q).

    • Cyclopropyl Protons: High field multiplets (0.3–0.6 ppm) are characteristic.

    • Aromatic Region: Two multiplets integrating to 2H each (typical AA'BB' pattern for para-fluoro substitution) around 6.9–7.3 ppm.

  • ¹⁹F NMR:

    • Single peak around -115 to -120 ppm (relative to CFCl₃).

  • Storage: Store at 2–8 °C under Argon/Nitrogen. Secondary amines absorb atmospheric CO₂ to form carbamates over time.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • pKa of Amines: "Bordwell pKa Table (Acidity in DMSO/Water)." Organic Chemistry Data, University of Wisconsin-Madison. Link

  • Purification of Amines: "Flash Column Chromatography Guide: Purifying Amines." Silicycle Application Notes. Link

  • Cyclopropylamine Synthesis Context: "Synthesis of Cyclopropylamines via Reductive Amination." Organic Chemistry Portal. Link

Sources

Application

Microwave-assisted synthesis of fluorinated phenylethylamines

Application Note: Microwave-Assisted Synthesis of Fluorinated Phenylethylamines Executive Summary This application note details a high-throughput, two-step protocol for the synthesis of fluorinated phenylethylamines, a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Fluorinated Phenylethylamines

Executive Summary

This application note details a high-throughput, two-step protocol for the synthesis of fluorinated phenylethylamines, a critical scaffold in medicinal chemistry and neuropsychiatric drug discovery. By leveraging microwave-assisted organic synthesis (MAOS), this workflow replaces traditional, time-consuming reflux methods and hazardous lithium aluminum hydride (LiAlH₄) reductions with a safer, accelerated Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) system.

Key Advantages:

  • Speed: Total reaction time reduced from ~24 hours to <1 hour.

  • Safety: Eliminates pyrophoric LiAlH₄ and high-pressure hydrogenation.

  • Selectivity: Preserves labile C-F bonds while effectively reducing the nitroalkene moiety.

Scientific Rationale & Strategy

The Fluorine Advantage

Fluorinated phenylethylamines are highly valued because the fluorine atom acts as a bioisostere for hydrogen, increasing lipophilicity and metabolic stability (blocking P450 oxidation sites) without significantly altering steric bulk.

Microwave-Assisted Henry Reaction (Step 1)

The condensation of a fluorinated benzaldehyde with nitromethane (Henry Reaction) is the entry point. Conventional methods often suffer from reversibility and side reactions (Cannizzaro). Microwave irradiation (MW) drives the equilibrium toward the nitrostyrene product through rapid dielectric heating, overcoming the activation energy barrier for dehydration and preventing the retro-Henry reaction.

The "In-Situ" Catalytic Reduction (Step 2)

Standard reduction of nitrostyrenes uses LiAlH₄, which is dangerous to scale and incompatible with microwave heating due to hydrogen gas evolution and flammability. This protocol utilizes a NaBH₄/CuCl₂ system.[1][2]

  • Mechanism: Cu(II) is reduced in situ to active Cu(0) nanoparticles. These nanoparticles catalyze the hydride transfer from borohydride to the alkene and nitro groups.

  • MW Synergy: Microwave energy ensures uniform nucleation of Cu(0) species, preventing aggregation and maintaining high catalytic surface area.

Reaction Pathway Visualization

G cluster_mech Catalytic Cycle (Step 2) Start Fluorinated Benzaldehyde Step1 Step 1: MW Henry Reaction NH4OAc, 95°C, 15 min Start->Step1 NitroM Nitromethane (CH3NO2) NitroM->Step1 Inter Fluorinated Nitrostyrene Step1->Inter - H2O Step2 Step 2: MW Reduction NaBH4 / CuCl2 80°C, 20 min Inter->Step2 Product Fluorinated Phenylethylamine Step2->Product Reduction Cu2 Cu(II) Cu0 Cu(0) NPs Cu2->Cu0 NaBH4 Cu0->Cu2 Turnover

Figure 1: Two-step microwave synthesis pathway including the in-situ generation of catalytic Copper(0) nanoparticles.

Experimental Protocols

Step 1: Microwave-Assisted Henry Condensation

Target: Synthesis of (E)-1-fluoro-4-(2-nitrovinyl)benzene

Materials:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Nitromethane (5 mL, acts as solvent/reagent)

  • Ammonium Acetate (NH₄OAc, 2 mmol, 0.2 eq)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Procedure:

  • Load: In a 10 mL microwave vial, dissolve 4-fluorobenzaldehyde (1.24 g) in Nitromethane (5 mL). Add NH₄OAc (154 mg).

  • Seal: Cap the vial with a Teflon-lined septum.

  • Irradiate:

    • Temperature: 95°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High (600 rpm)

  • Workup: Cool to room temperature. The product often precipitates as yellow crystals upon cooling. If not, remove excess nitromethane under reduced pressure.

  • Purification: Recrystallize from hot ethanol or isopropanol.

    • Expected Yield: 90-95%

    • Checkpoint: ¹H NMR should show trans-alkene doublets at ~7.5-8.0 ppm (J ≈ 13 Hz).

Step 2: Microwave-Assisted Cu-Catalyzed Reduction

Target: Synthesis of 2-(4-fluorophenyl)ethanamine

Materials:

  • Fluorinated Nitrostyrene (from Step 1, 2 mmol)

  • Sodium Borohydride (NaBH₄, 15 mmol, 7.5 eq)

  • Copper(II) Chloride dihydrate (CuCl₂·2H₂O, 0.4 mmol, 0.2 eq)

  • Solvent: Ethanol/Water (9:1 v/v)

Procedure:

  • Pre-complexation: In a 20 mL microwave vial, dissolve the nitrostyrene (2 mmol) in Ethanol (10 mL). Add CuCl₂[1][2][3][4][5]·2H₂O (68 mg). The solution will turn green.

  • Addition: Caution: Add NaBH₄ (567 mg) portion-wise slowly over 2 minutes. Hydrogen gas will evolve, and the solution will turn black (formation of Cu(0) nanoparticles).

  • Seal: Cap the vial loosely initially to allow gas escape, then seal tightly.

  • Irradiate:

    • Temperature: 80°C

    • Time: 20 minutes

    • Power: Dynamic (Max 150W)

  • Quench: Carefully pour the reaction mixture into ice-cold HCl (1M, 20 mL) to decompose borate complexes. The black precipitate (Cu) will remain.

  • Extraction:

    • Wash the acidic aqueous layer with Ethyl Acetate (2 x 10 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using NaOH (4M).

    • Extract the free amine into Dichloromethane (DCM, 3 x 15 mL).

  • Isolation: Dry DCM over MgSO₄, filter, and evaporate. Convert to Hydrochloride salt using HCl/Ether for stability.

Results & Data Analysis

The following data compares the Microwave (MW) protocol against conventional thermal reflux methods.

ParameterConventional RefluxMicrowave ProtocolImprovement
Step 1 Time 4 - 6 Hours15 Minutes 16x Faster
Step 1 Yield 75 - 80%92 - 96% +15%
Step 2 Time 12 - 24 Hours (LAH)20 Minutes 36x Faster
Step 2 Safety High (Pyrophoric LAH)Moderate (NaBH₄)Safer Reagents
Overall Yield ~50 - 60%75 - 82% Higher Efficiency

Analytical Validation (Checkpoint):

  • ¹⁹F NMR: Essential for verifying the integrity of the C-F bond. A sharp singlet/multiplet around -110 to -120 ppm (depending on substitution) confirms no defluorination occurred.

  • LC-MS: Look for [M+H]⁺ peak corresponding to the amine. Absence of [M+14] or [M+28] peaks rules out incomplete reduction (hydroxylamines) or alkylation side products.

Safety & Handling

  • Nitromethane: Heating nitromethane in a sealed vessel poses an explosion risk if the temperature exceeds its decomposition point. Do not exceed 100°C. Use a microwave reactor with active pressure monitoring.

  • Hydrogen Evolution: Step 2 generates H₂ gas. Ensure the microwave vial headspace is sufficient (use 20 mL vial for 10 mL volume) and the vessel is rated for at least 20 bar pressure.

  • HF Warning: While this protocol uses stable aryl fluorides, accidental acidification of fluoride salts can generate HF. Always keep calcium gluconate gel nearby when working with fluorinated precursors in acidic media.

References

  • Microwave-Assisted Henry Reaction

    • L. D'Andrea, J. L. Kristensen, "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride," Beilstein Journal of Organic Chemistry, vol. 17, pp. 1-8, 2021.
    • Source: [Beilstein J. Org.[2] Chem. Article]([Link])

  • Microwave Synthesis of Nitroalkenes

    • R. G. Jacob et al., "Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction," Tetrahedron Letters, vol. 43, no. 3, 2002.
    • Source:

  • NaBH4/CuCl2 Reduction System

    • BenchChem Application Note, "Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2."
    • Source:

  • Microwave Safety & Principles

    • C. O.
    • Source:

Sources

Method

Application Note: Rational Solvent &amp; Salt Selection for N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Here is the comprehensive Application Note and Protocol for the solvent selection and crystallization of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine . Executive Summary This guide details the protocol for developing a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Application Note and Protocol for the solvent selection and crystallization of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine .

Executive Summary

This guide details the protocol for developing a robust crystallization process for N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (hereafter referred to as NFEC ). As a lipophilic secondary amine with a chiral center, NFEC presents specific challenges: the free base is likely a viscous oil or low-melting solid prone to oiling out, and the presence of the fluorine atom alters the lattice energy and solubility profile compared to non-fluorinated analogs.

This protocol prioritizes salt formation as the primary strategy for isolation, followed by a solvent screening workflow designed to identify a system that balances yield, purity (specifically chiral purity), and processability.

Physicochemical Profile & Challenges

Before selecting solvents, we must understand the solute.

PropertyCharacteristicImplication for Crystallization
Chemical Nature Secondary AmineHigh basicity (pKa ~9.5–10.5). Capable of forming stable salts with strong acids.
Lipophilicity Moderate (LogP ~2.8–3.2)Low solubility in water; high solubility in non-polar organic solvents (Heptane, Toluene).
Fluorine Substituent 4-Fluoro on phenyl ringIncreases lattice stability via C-F···H interactions; lowers solubility in polar protic solvents compared to non-fluorinated analogs.
Chirality 1-position on ethyl groupPotential for diastereomeric salt resolution. Crystallization may require high enantiomeric excess (ee) feed.
Physical State Likely Oil/Low-Melting SolidDirect crystallization of the free base is not recommended. Salt formation is required for robust isolation.

Phase 1: Salt Selection Protocol

Attempts to crystallize the free base of NFEC often result in "oiling out" (liquid-liquid phase separation) rather than nucleation. The first step is to screen for a crystalline salt form.

Acid Candidates
  • Hydrochloric Acid (HCl): Standard first choice. Forms strong ionic lattices.

  • Oxalic Acid: Excellent for crystallizing low-melting amines due to high lattice energy (H-bond network).

  • L-Tartaric Acid: Critical for chiral resolution or upgrading enantiomeric purity if the starting material is not 100% optically pure.

  • p-Toluenesulfonic Acid (Tosylate): Good for lipophilic amines, often crystallizes well from higher boiling solvents.

Salt Screening Workflow (Micro-Scale)

Objective: Identify a solid, crystalline salt.

  • Preparation: Dissolve 50 mg of NFEC free base in 200 µL of Methanol (MeOH) or Ethanol (EtOH) .

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same alcohol).

  • Evaporation: Evaporate solvent under nitrogen flow at 40°C.

  • Observation:

    • Crystalline Solid: Proceed to Solvent Selection (Phase 2).

    • Oil/Gum: Add 100 µL of MTBE or Ethyl Acetate and sonicate. If solid forms, proceed.

    • Glass: Try a different counter-ion.

Recommendation: For this guide, we proceed assuming the Hydrochloride (HCl) or Oxalate salt, as these are most industrially viable for fluorinated phenylethylamines.

Phase 2: Solvent Selection for NFEC Salts

Once a salt is formed, the goal is to find a solvent system where the salt is soluble at high temperature and sparingly soluble at low temperature .

Solvent Class Screening

Based on the fluorinated amine structure, the following solvents are prioritized:

Solvent ClassExamplesSuitabilityMechanism
Alcohols (Protic) Isopropanol (IPA) , Ethanol, n-ButanolHigh Solubilizes the ionic salt via H-bonding; solubility decreases significantly on cooling.
Esters (Polar Aprotic) Ethyl Acetate (EtOAc), Isopropyl AcetateMedium Often acts as a weak anti-solvent for HCl salts. Good for re-slurry.
Ethers MTBE , THF, 2-MeTHFAnti-Solvent Excellent anti-solvent to drive yield.
Ketones Acetone, MEKLow Risk of Schiff base formation with primary amines (less risk here with secondary, but still caution advised).
Alkanes Heptane, HexaneAnti-Solvent Strictly anti-solvent. Used to wash crystals.
Experimental Protocol: Solubility Curve Determination

Objective: Determine the Metastable Zone Width (MSZW) for the NFEC-HCl salt in Isopropanol (IPA) .

Steps:

  • Setup: Place 1.0 g of NFEC-HCl in a jacketed glass reactor.

  • Addition: Add 5 mL of IPA (Initial concentration: 200 mg/mL).

  • Heating: Heat to reflux (80°C).

    • If not dissolved: Add IPA in 1 mL increments until clear (Record

      
      ).
      
  • Cooling: Cool at a rate of 0.5°C/min.

  • Nucleation: Record the temperature where the first visible turbidity appears (

    
    ).
    
  • Data Analysis: The difference (

    
    ) is the MSZW. A wide MSZW (>20°C) indicates a need for seeding .
    

Visual Logic: Decision Matrix & Workflow

Diagram 1: Solvent System Decision Tree

This logic gate ensures you select the correct solvent based on the physical behavior of the solute.

SolventSelection Start Start: NFEC Free Base CheckState Is it a Solid? Start->CheckState SaltScreen Perform Salt Screen (HCl, Tartrate, Oxalate) CheckState->SaltScreen No (Oil) SolubilityTest Solubility Test in IPA CheckState->SolubilityTest Yes SaltSolid Crystalline Salt Obtained? SaltScreen->SaltSolid SaltSolid->SaltScreen No (Retry) SaltSolid->SolubilityTest Yes SolubleCold Soluble at 25°C? (Too Soluble) SolubilityTest->SolubleCold Dissolves Instantly InsolubleHot Insoluble at 80°C? (Too Insoluble) SolubilityTest->InsolubleHot Suspension at Reflux IdealProfile Soluble Hot / Insoluble Cold SolubilityTest->IdealProfile Clear at Reflux, Precipitates on Cool AddAntiSolvent Add Anti-Solvent (MTBE or Heptane) SolubleCold->AddAntiSolvent AddPolar Add Co-Solvent (MeOH or Water) InsolubleHot->AddPolar CoolingCryst Proceed to Cooling Crystallization IdealProfile->CoolingCryst AddAntiSolvent->CoolingCryst AddPolar->CoolingCryst

Caption: Decision tree for selecting the optimal solvent system based on solubility behavior.

Diagram 2: Optimized Crystallization Workflow

This diagram outlines the specific unit operations for the recommended IPA/MTBE process.

Workflow Dissolution 1. Dissolution Solvent: IPA Temp: 75-80°C Filtration 2. Polish Filtration Remove particulates (Hot) Dissolution->Filtration Cooling1 3. Initial Cooling To T_seed (approx 55°C) Filtration->Cooling1 Seeding 4. Seeding Add 0.5% wt seeds Cooling1->Seeding Aging 5. Isothermal Aging 30-60 mins Heal defects Seeding->Aging Cooling2 6. Linear Cooling To 0°C (0.3°C/min) Aging->Cooling2 AntiSolvent 7. Anti-Solvent (Optional) Add MTBE if yield <85% Cooling2->AntiSolvent Isolation 8. Filtration & Drying AntiSolvent->Isolation

Caption: Step-by-step unit operation flow for the controlled crystallization of NFEC-HCl.

Recommended Protocol: IPA/MTBE System

Based on the structural properties of NFEC, the Isopropanol (IPA) + MTBE system is the highest probability starting point for the Hydrochloride salt.

Reagents
  • Crude NFEC-HCl: 10.0 g

  • Solvent: Isopropanol (HPLC Grade)

  • Anti-Solvent: MTBE (Methyl tert-butyl ether) or Heptane

  • Seeds: 50 mg of pure NFEC-HCl (if available from micro-screen).

Procedure
  • Dissolution: Charge 10.0 g of NFEC-HCl into a 100 mL reactor. Add 30 mL (3 vol) of IPA.

  • Heating: Heat the slurry to 75°C.

    • Checkpoint: The solution must be perfectly clear. If not, add IPA in 2 mL increments. Do not exceed 5 vol (50 mL) total.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble impurities (dust/catalyst).

  • Cooling to Seeding Temp: Cool the filtrate to 55°C (approx. 5°C below saturation temperature).

  • Seeding: Add 50 mg of seed crystals. Agitate gently. Hold for 30 minutes.

    • Why? This prevents "crashing out" and ensures large, filterable crystals grow.

  • Controlled Cooling: Cool from 55°C to 0°C at a rate of 0.3°C/min .

  • Anti-Solvent Addition (Yield Boost): Once at 0°C, if the supernatant is still highly concentrated (check by HPLC or gravimetric), slowly add 10 mL of MTBE over 30 minutes.

    • Caution: Adding MTBE too fast will cause nucleation of fines (amorphous material).

  • Isolation: Filter the solids using a Buchner funnel. Wash the cake with 10 mL of cold (0°C) 1:1 IPA/MTBE.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Phase separation before crystallization.Temperature is too high for the solvent mixture, or impurities are too high. Action: Increase the amount of IPA (Polar solvent) or seed at a higher temperature.
Low Yield Solubility in IPA is too high at 0°C.Action: Increase the ratio of Anti-Solvent (MTBE or Heptane) at the end of the process.
Fine Powder Nucleation was uncontrolled (crashed out).Action: Reduce cooling rate to 0.1°C/min or implement the seeding step strictly.
Chiral Impurity Enantiomeric excess (ee) did not improve.Action: Switch from HCl to L-Tartaric Acid or Dibenzoyl-L-Tartaric Acid in Ethanol/Water.

References

  • Chopra, D., et al. (2016).[1] In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions. American Chemical Society.

  • PubChem. (2025).[2][3] Compound Summary: 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride.[4] National Library of Medicine.

  • Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (General reference for solvent selection logic).

  • Uni.lu. (2025).[5] N-[2-(4-fluorophenyl)ethyl]cyclopropanamine Structure and Properties. University of Luxembourg.[5]

  • Ataman Chemicals. (2025). Cyclopropylamine Applications and Synthesis.

Disclaimer: This protocol is designed for research and development purposes. Always consult the Safety Data Sheet (SDS) for N-(1-(4-fluorophenyl)ethyl)cyclopropanamine and all solvents before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Welcome to the technical support center for the synthesis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing the yield and purity of this valuable compound. Our focus is on the most common and efficient synthetic route: the reductive amination of 4-fluoroacetophenone with cyclopropanamine. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the reaction.

Q1: What is the most common and scalable method for synthesizing N-(1-(4-fluorophenyl)ethyl)cyclopropanamine?

A1: The most prevalent and industrially favored method is the one-pot reductive amination of 4-fluoroacetophenone with cyclopropanamine.[1][2] This approach is advantageous due to its operational simplicity, use of readily available starting materials, and amenability to scale-up. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]

Q2: Why is reductive amination preferred over, for example, direct alkylation of cyclopropanamine?

A2: While direct alkylation of cyclopropanamine with a suitable 1-(4-fluorophenyl)ethyl halide is a viable route, it presents several challenges.[2] Firstly, the halide precursor is often less stable and requires an additional synthetic step. Secondly, over-alkylation is a common side reaction, leading to the formation of tertiary amines and complex purification profiles. Reductive amination, particularly the direct (one-pot) method, is generally cleaner and more atom-economical, avoiding the isolation of the sensitive imine intermediate.[1]

Q3: What are the critical parameters that control the success of this reductive amination?

A3: The success of this synthesis hinges on the careful control of several key parameters:

  • Choice of Reducing Agent: The reductant must be selective for the imine over the ketone starting material.

  • pH Control: The reaction medium's pH is crucial for efficient imine formation.

  • Stoichiometry: The molar ratio of the amine to the ketone can influence the reaction equilibrium.

  • Solvent and Temperature: These conditions affect reaction kinetics and solubility.

  • Water Removal: The formation of the imine is a condensation reaction that produces water. In some setups, removing this water can drive the reaction forward.

We will delve into each of these parameters in the troubleshooting and optimization sections.

Part 2: Troubleshooting Guide for Low Yield

This section is designed to help you diagnose and solve specific problems encountered during the synthesis.

Q4: My reaction has stalled with significant amounts of unreacted 4-fluoroacetophenone remaining. What is the likely cause?

A4: This is a common issue often pointing to inefficient imine formation. The equilibrium between the ketone/amine and the imine/water must be shifted towards the imine for the reduction to proceed.[1]

  • Causality: Imine formation is typically acid-catalyzed. If the reaction medium is too neutral or basic, the rate of imine formation will be very slow. Conversely, if the pH is too low, the amine nucleophile (cyclopropanamine) will be protonated and rendered non-nucleophilic, shutting down the reaction.

  • Troubleshooting Steps:

    • Check the pH: The optimal pH for most reductive aminations is weakly acidic, typically between 5 and 7. You can add a catalytic amount of a mild acid like acetic acid to facilitate imine formation.

    • Water Scavenging: The presence of water can hinder the imine-forming equilibrium. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene).

    • Increase Amine Equivalents: Using a slight excess of cyclopropanamine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the imine.

Q5: My main byproduct is 1-(4-fluorophenyl)ethanol. How can I prevent this?

A5: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting ketone faster than, or concurrent with, the reduction of the imine.

  • Causality: This occurs when the chosen reducing agent is not sufficiently chemoselective. Strong hydride donors like sodium borohydride (NaBH₄) will readily reduce both ketones and imines.

  • Solution: Switch to a more selective (milder) reducing agent. The most effective choices for this purpose are:

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is particularly effective in mildly acidic conditions and shows excellent selectivity for imines over ketones.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is most effective at a pH of ~6-7.[1][2] However, it is highly toxic and requires careful handling and quenching to avoid the release of hydrogen cyanide gas.

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is also a very clean and effective method, often favored in process chemistry.[1]

Q6: I am observing the formation of an unexpected dimeric or oligomeric impurity. What is it and how do I stop it?

A6: This is likely due to self-condensation or other side reactions of the starting materials or intermediates. The strained nature of the cyclopropyl group can also lead to unexpected pathways under harsh conditions.[3][4]

  • Causality: High temperatures or overly acidic/basic conditions can promote side reactions. The highly reactive nature of the cyclopropylamine can also contribute.[4]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Control Reagent Addition: Add the reducing agent slowly to the mixture of the ketone and amine to keep the concentration of the reactive imine intermediate low.

    • Re-evaluate pH: Extreme pH values can catalyze unwanted pathways. Ensure you are in the optimal weakly acidic range.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues leading to low yield.

G start Low Yield of Target Amine check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) start->check_sm sm_present High % of Starting 4-Fluoroacetophenone? check_sm->sm_present alcohol_present High % of 1-(4-fluorophenyl)ethanol? sm_present->alcohol_present No fix_imine Inefficient Imine Formation sm_present->fix_imine Yes other_impurity Other Major Impurities? alcohol_present->other_impurity No fix_reductant Non-selective Reduction alcohol_present->fix_reductant Yes fix_conditions Side Reactions Occurring other_impurity->fix_conditions Yes end Optimized Yield other_impurity->end No (Purification Issue) solution_imine Action: 1. Add catalytic acid (AcOH). 2. Use excess cyclopropanamine. 3. Add dehydrating agent (MgSO4). fix_imine->solution_imine solution_reductant Action: 1. Switch to NaBH(OAc)3. 2. Switch to NaBH3CN (use with care). 3. Consider catalytic hydrogenation. fix_reductant->solution_reductant solution_conditions Action: 1. Lower reaction temperature. 2. Slow addition of reagents. 3. Re-verify optimal pH (5-7). fix_conditions->solution_conditions solution_imine->end solution_reductant->end solution_conditions->end

Caption: Troubleshooting workflow for low-yield synthesis.

Part 3: Optimization Strategies & Protocols

This section provides proactive strategies and a detailed protocol for maximizing your yield from the outset.

Q7: Which reducing agent do you recommend for the highest and most reliable yield?

A7: For lab-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is commercially available, easy to handle, and offers excellent selectivity, which minimizes the formation of the alcohol byproduct.[2] It also liberates acetic acid upon reaction, which can help maintain the weakly acidic environment needed for imine formation.

Data Summary: Comparison of Common Reducing Agents
Reducing AgentTypical Yield RangeOptimal pHKey AdvantagesKey Disadvantages
NaBH(OAc)₃ 70-90%5-7High selectivity, non-toxic, commercially availableHigher cost, generates acetate waste
NaBH₃CN 65-85%6-7Good selectivity, cost-effectiveHighly toxic , requires careful pH control and quench
H₂ / Pd-C 75-95%N/AVery clean, high yield, scalableRequires specialized hydrogenation equipment
NaBH₄ < 50%7-9Inexpensive, readily availablePoor selectivity, significant alcohol byproduct formation
Optimized Experimental Protocol

This protocol is designed for the synthesis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine using sodium triacetoxyborohydride.

Materials:

  • 4-Fluoroacetophenone (1.0 eq)

  • Cyclopropanamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-fluoroacetophenone (1.0 eq) and the chosen solvent (DCM or DCE).

  • Amine Addition: Add cyclopropanamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. You can monitor this step by TLC or LC-MS if desired.

  • Reduction: Cool the flask in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford the pure N-(1-(4-fluorophenyl)ethyl)cyclopropanamine.

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions ketone 4-Fluoroacetophenone imine Imine Intermediate (+ H₂O) ketone->imine + AcOH (cat) - H₂O amine Cyclopropanamine amine->imine + AcOH (cat) - H₂O solvent DCM or DCE acid cat. Acetic Acid product N-(1-(4-fluorophenyl)ethyl)cyclopropanamine imine->product reductant NaBH(OAc)₃ reductant->product Reduction

Caption: One-pot reductive amination workflow.

References

  • Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. (n.d.). Royal Society of Chemistry.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). University of Toronto.
  • Reductive amination. (2024, January 23). In Wikipedia.
  • N-[1-(4-Fluorophenyl)propyl]cyclopropanamine. (n.d.). Benchchem.
  • Novel Entry to Fluorinated Cyclopropanes. (n.d.). Thieme Chemistry.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). PMC.
  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1993). SciSpace.
  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (2013). Chinese Journal of Organic Chemistry.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing.
  • Advances in the Synthesis of Cyclopropylamines. (2025). PubMed.
  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. (n.d.). ChemRxiv.

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Chiral Synthesis of Phenylethylamines

<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_and_logic_e-e-a-t> <_visualization_and_formatting> Welcome to the Technical Support Center for the asymmetric synthesis of phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_and_logic_e-e-a-t> <_visualization_and_formatting>

Welcome to the Technical Support Center for the asymmetric synthesis of phenylethylamines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantiomeric excess (ee) in their reactions. Asymmetric synthesis is a nuanced field where minor variations can lead to significant deviations in stereochemical outcomes.[1] This resource provides in-depth, experience-driven advice to diagnose and resolve common issues, ensuring the robust and reliable production of enantiomerically pure phenylethylamines.

I. Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis of a phenylethylamine derivative is resulting in a low enantiomeric excess. Where should I start my investigation?

A: A low enantiomeric excess (ee) can arise from multiple factors. A systematic approach is crucial for efficient troubleshooting.[2] Begin by verifying the foundational elements of your reaction:

  • Purity of Starting Materials: Confirm the enantiomeric purity of your chiral auxiliary or catalyst.[2] Even small impurities in starting materials can have a significant impact.

  • Reaction Conditions: Temperature, solvent, and concentration are critical parameters that dictate the energy difference between diastereomeric transition states.[2]

  • Integrity of the Chiral Catalyst/Auxiliary: Ensure your chiral source has not degraded or racemized during storage or handling.

This initial assessment will help you to systematically pinpoint the source of the issue.

Q2: How critical is the enantiomeric purity of the starting chiral auxiliary or catalyst?

A: It is absolutely critical. The enantiomeric purity of your chiral source directly impacts the maximum possible enantiomeric excess of your product. An enantiomerically impure catalyst will produce a product with a correspondingly lower ee.[3] It is always advisable to verify the ee of your chiral auxiliary or ligand before use, especially if it has been stored for a long time or sourced from a new supplier.[4]

Q3: Can the method of ee determination be a source of error?

A: Yes, inaccuracies in ee determination can be misleading. It is essential to use a validated analytical method. The most common techniques for determining the ee of chiral amines are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for its accuracy and reproducibility.[5]

  • Chiral Gas Chromatography (GC): Also a highly reliable method.

  • NMR Spectroscopy with Chiral Derivatizing Agents: This technique forms diastereomers that can be distinguished by NMR.[6]

It's crucial to ensure complete conversion when using derivatizing agents to avoid kinetic resolution, which would give a false ee value.[7]

II. Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting strategies for specific issues encountered during the chiral synthesis of phenylethylamines, particularly focusing on asymmetric transfer hydrogenation of imines, a common and efficient method.[8][9]

Issue 1: Low Enantiomeric Excess in Asymmetric Transfer Hydrogenation

You are performing an asymmetric transfer hydrogenation of an imine to produce a chiral phenylethylamine, but the ee is consistently below expectations.

Possible Cause A: Suboptimal Reaction Temperature

Expertise & Experience: The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Lowering the reaction temperature can amplify this small energy difference, thereby favoring the formation of one enantiomer over the other.[1][2]

Troubleshooting Protocol:

  • Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C).

  • Monitor Reaction Progress: At lower temperatures, the reaction rate will decrease. Monitor the reaction by TLC or LC-MS to ensure it goes to completion.

  • Analyze Enantiomeric Excess: Determine the ee for each temperature to identify the optimal condition.

Data Presentation: Effect of Temperature on Enantiomeric Excess

Temperature (°C)Enantiomeric Excess (% ee)Reaction Time (h)
25 (Room Temp)654
07812
-208524
-789248
Note: This data is illustrative and will vary depending on the specific substrate and catalyst system.[2]
Possible Cause B: Incorrect Solvent Choice

Expertise & Experience: The solvent plays a crucial role in asymmetric catalysis. It can influence the conformation and solvation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.[10][11][12][13] In some cases, a less polar solvent may lead to a more organized transition state and higher enantioselectivity.

Troubleshooting Protocol:

  • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, 2-methyl-THF, and CPME).[11][12]

  • Ensure Solubility: Confirm that all reactants and the catalyst are soluble in the chosen solvent at the reaction temperature.

  • Analyze Results: Compare the yield and ee obtained in each solvent to determine the best choice for your system.

Data Presentation: Solvent Effects on Enantioselectivity

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.490
Dichloromethane9.182
Tetrahydrofuran (THF)7.675
Acetonitrile37.555
Note: This table provides representative data. The optimal solvent is highly substrate and catalyst dependent.
Possible Cause C: Catalyst Deactivation or Inhibition

Expertise & Experience: Transition metal catalysts, such as those based on Ruthenium and Rhodium commonly used for asymmetric transfer hydrogenation, can be susceptible to deactivation.[14][15][16] Potential causes include impurities in the reagents or solvent (e.g., water, oxygen), or inhibition by the product amine.[17]

Troubleshooting Protocol:

  • Use Anhydrous and Degassed Reagents: Ensure all solvents and reagents are rigorously dried and degassed to remove water and oxygen.

  • Purify Substrates: Purify the imine substrate immediately before use, as imines can be unstable.[18]

  • Optimize Catalyst Loading: An incorrect catalyst loading can sometimes lead to lower ee. Screen a range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%).

  • Consider Catalyst Poisons: Be aware of potential catalyst poisons in your starting materials or arising from side reactions.

dot

G cluster_0 Troubleshooting Low ee A Low Enantiomeric Excess Observed B Verify Purity of Chiral Catalyst/Auxiliary A->B Start Here C Optimize Reaction Temperature B->C Purity Confirmed G Successful Synthesis (High ee) B->G Impurity Found & Rectified D Screen Different Solvents C->D ee Still Low C->G Optimum Temp Found E Investigate Catalyst Deactivation D->E ee Still Low D->G Optimum Solvent Found F Check for E/Z Isomerization of Imine E->F ee Still Low E->G Deactivation Addressed F->G Issue Resolved G cluster_1 Purification Workflow to Enhance ee A Product with Moderate ee (e.g., 80-90%) B React with Chiral Resolving Agent (e.g., Tartaric Acid) A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Isolate Less Soluble Salt D->E F Liberate Amine with Base E->F G Product with High ee (>99%) F->G

Sources

Troubleshooting

Purification strategies for oily N-(1-(4-fluorophenyl)ethyl)cyclopropanamine products

Technical Support Center: Purification Strategies for N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Executive Summary You are encountering difficulty solidifying N-(1-(4-fluorophenyl)ethyl)cyclopropanamine. This secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Executive Summary

You are encountering difficulty solidifying N-(1-(4-fluorophenyl)ethyl)cyclopropanamine. This secondary amine often presents as a viscous oil due to two factors:

  • Intrinsic Lipophilicity: The combination of the cyclopropyl ring and the fluoro-benzyl moiety lowers the melting point of the free base.

  • Impurity Entrapment: Residual solvents or neutral precursors (specifically 4-fluoroacetophenone from reductive amination) prevent crystal lattice formation.

This guide provides a tiered purification strategy, moving from chemical workups to salt formation—the industry "gold standard" for handling oily amines.

Module 1: Diagnostic & Decision Matrix

Before attempting further purification, verify the nature of the "oil" using 1H NMR.

  • Scenario A: The spectrum shows clean product but it remains liquid. -> Proceed to Salt Formation.

  • Scenario B: Significant non-basic impurities (ketones, alcohols) are present. -> Proceed to Acid-Base Extraction.

  • Scenario C: Complex mixture with byproduct amines. -> Proceed to Chromatography.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Start: Oily Amine Product NMR Step 1: 1H NMR Analysis Start->NMR Clean Spectrum Clean (>95% Purity) NMR->Clean High Purity NeutralImp Neutral Impurities (Ketones/Solvents) NMR->NeutralImp Ketone Present BasicImp Basic Impurities (Side-reaction amines) NMR->BasicImp Complex Mix SaltForm Protocol A: Salt Formation (HCl or Oxalate) Clean->SaltForm AcidBase Protocol B: Acid-Base Extraction (Remove Neutrals) NeutralImp->AcidBase Column Protocol C: Chromatography (Silica + TEA) BasicImp->Column AcidBase->SaltForm After Cleanup Column->SaltForm After Cleanup

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

Module 2: Salt Formation (The Solidification Solution)

Converting the oily free base into a crystalline salt is the most effective way to stabilize this molecule. The hydrochloride (HCl) salt is the standard; however, if the HCl salt is hygroscopic, the Oxalate salt is a robust alternative.

Protocol A: Hydrochloride Salt Formation

Use this for final product isolation.

Reagents:

  • 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Anhydrous).

  • Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O).

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the oily amine in 10 volumes of anhydrous MTBE or Et₂O. Cool the solution to 0°C in an ice bath.

  • Acid Addition: Dropwise, add 1.1 equivalents of HCl (in Dioxane/Ether) under vigorous stirring.

    • Note: A white precipitate should form immediately. If oiling out occurs, the solvent is likely too polar or wet.

  • Aging: Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Isolation: Filter the solid using a sintered glass funnel under N₂ or Ar atmosphere (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold anhydrous Et₂O (2 x 3 volumes).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Protocol B: Oxalate Salt Formation

Use this if the HCl salt remains an oil or paste.

Reagents:

  • Oxalic Acid (Anhydrous).

  • Solvent: Ethanol (EtOH) and Diethyl Ether.

Procedure:

  • Dissolve 1.0 eq of amine in a minimal amount of EtOH.

  • Dissolve 1.0 eq of Oxalic Acid in a separate minimal volume of warm EtOH.

  • Mix the solutions while hot.

  • Add Et₂O dropwise until the solution becomes slightly turbid.

  • Store at 4°C overnight to induce crystallization.

Module 3: Acid-Base Extraction (Chemical Cleanup)

If your NMR shows unreacted 4-fluoroacetophenone (the likely starting material), salt formation alone will trap this impurity in the lattice. You must wash it out first.

Visual Workflow: Acid-Base Extraction

AcidBaseWorkup Input Impure Oil (Amine + Ketone) Dissolve Dissolve in Et2O Input->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Ketone) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Amine-HCl) PhaseSep->AqLayer Discard Discard Organic OrgLayer->Discard Basify Basify with NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM/Et2O Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Workflow for removing neutral organic impurities using pH manipulation.

Key Technical Note: Ensure the aqueous phase reaches pH > 12 during the basification step. Secondary amines can form emulsions; if this happens, add brine or filter through a Celite pad.

Module 4: Chromatography Guidelines

If the impurity profile is complex (e.g., presence of tertiary amine over-alkylation byproducts), column chromatography is required.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase Strategy: Secondary amines interact strongly with the acidic silanols on silica, causing "streaking" or irreversible adsorption. You must use a modifier.

ComponentRecommendationFunction
Non-polar Hexane or HeptaneBulk solvent.
Polar Ethyl Acetate (EtOAc)Elution strength adjuster.
Modifier Triethylamine (TEA) (1-2%) Critical: Deactivates silica acidity to prevent tailing.

Recommended Gradient: Start with 100% Hexane (+1% TEA) and gradually increase to 20% EtOAc/Hexane (+1% TEA). The product typically elutes early compared to more polar byproducts.

Frequently Asked Questions (FAQ)

Q1: Will the cyclopropyl ring open during HCl salt formation? A: Generally, no. While cyclopropanes are strained, the cyclopropylamine motif is relatively stable to standard mineral acids (HCl) at 0°C to room temperature. Avoid high temperatures (>60°C) in strongly acidic media, which can trigger ring-opening rearrangement to allylic amines [1].

Q2: My product is a racemate. Can I separate the enantiomers during purification? A: Yes. Since the molecule has a chiral center at the ethyl group, you can use Diastereomeric Salt Crystallization . Instead of HCl, use a chiral acid like L-Tartaric acid or Dibenzoyl-L-tartaric acid . This may allow you to crystallize one enantiomer selectively from the oily racemate [2].

Q3: The HCl salt formed a "gum" instead of a powder. How do I fix this? A: This is called "oiling out." It usually happens if the solvent is too polar or contains water.

  • Fix: Decant the solvent. Triturate (grind) the gum with anhydrous Pentane or Hexane under sonication. This physically disrupts the gum and encourages lattice formation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for amine stability and salt formation).

  • Stahl, P. H.; Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002 .[1][2]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013 . (General protocols for drying and purifying organic bases).

  • PubChem Database. Cyclopropylamine Derivatives. National Library of Medicine. [Link] (For general physicochemical properties of the scaffold).

Sources

Optimization

Technical Support Center: Stabilizing Cyclopropylamines in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in synthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in synthetic and medicinal chemistry: the degradation of cyclopropylamines under acidic conditions. This document is designed to be a dynamic resource, moving from fundamental principles to actionable laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropylamine compound degrading when I try to form a hydrochloride (HCl) salt?

This is the most common issue researchers face. The degradation is due to the inherent chemical nature of the cyclopropylamine moiety. Under acidic conditions, the lone pair of electrons on the amine nitrogen is protonated. This protonation enhances the ring strain of the three-membered cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[1] Strong acids like HCl provide both the proton for activation and a highly nucleophilic counter-ion (Cl⁻) that can initiate the ring-opening cascade.

The mechanism involves the formation of a reactive, dicationic intermediate, which is a potent superelectrophile that readily reacts with nucleophiles present in the medium.[1] This process, known as dealkylation or ring-opening, leads to the loss of the desired cyclopropyl structure and the formation of undesired byproducts.

Mechanism of Acid-Catalyzed Dealkylation

Caption: Acid-catalyzed ring-opening of a cyclopropylamine.

Q2: My compound seems stable in trifluoroacetic acid (TFA) during purification but degrades in HCl. Why the difference?

The stability of a cyclopropylamine is highly dependent on the nature of the acid used. The key factors are the acid's strength (pKa) and the nucleophilicity of its conjugate base.

  • Trifluoroacetic Acid (TFA): While TFA is a strong acid, its conjugate base, trifluoroacetate (CF₃COO⁻), is a poor nucleophile. This means that while the amine is protonated, the counter-ion is less likely to attack the strained cyclopropane ring.

  • Hydrochloric Acid (HCl): HCl is also a strong acid, but its conjugate base, the chloride ion (Cl⁻), is a much stronger nucleophile than trifluoroacetate. This higher nucleophilicity significantly increases the rate of the ring-opening reaction.

This principle allows for a strategic approach to handling cyclopropylamines: use acids with non-nucleophilic counter-ions for processes like chromatographic purification, and explore milder or alternative acids for final salt formation.

Q3: What are the most effective strategies to prevent this degradation during my experiments?

There are three primary strategies to mitigate or prevent the dealkylation of cyclopropylamines:

  • Modification of Reaction Conditions: This is often the simplest approach. It involves using milder acids, lower temperatures, and carefully selected solvents.

  • Use of Protecting Groups: By temporarily masking the amine functionality, you can prevent the initial protonation step that triggers degradation.

  • Structural Modification: In the drug design phase, flanking the cyclopropylamine with certain functional groups can electronically stabilize the ring. For instance, electron-withdrawing groups can sometimes reduce the basicity of the amine.[2]

The optimal strategy depends on the specific molecule, the reaction scale, and the requirements of subsequent steps.

Decision Workflow for Stabilizing Cyclopropylamines

Decision_Tree A Start: Cyclopropylamine Degradation Observed B Is salt formation or purification the goal? A->B C Is a specific salt form mandatory (e.g., HCl)? B->C Salt Formation G Use acid with non-nucleophilic counter-ion (e.g., TFA, MsOH) for purification. B->G Purification D Can the amine be temporarily modified? C->D Yes E Strategy 1: Condition Optimization - Use milder organic acids (citric, tartaric, CSA). - Lower temperature. - Use non-nucleophilic solvent. C->E No D->E No F Strategy 2: Protecting Group - Add Boc or Cbz group. - Perform acidic step. - Deprotect under orthogonal conditions. D->F Yes

Caption: Decision-making guide for selecting a stabilization strategy.

Troubleshooting Guides & Protocols

Guide 1: Optimizing Salt Formation Conditions

Issue: Significant degradation of the cyclopropylamine moiety is observed during salt formation with strong mineral acids like HCl.

Solution: Replace strong, nucleophilic acids with weaker organic acids or acids with non-nucleophilic counter-ions. The choice of acid can dramatically improve the stability of the final salt form.[3]

Comparative Stability Data

Acid Used (1.1 eq)SolventTemperature (°C)Time (h)% Degradation (Model Compound)
6M HCl in IsopropanolIsopropanol254> 80%
Trifluoroacetic Acid (TFA)Dichloromethane254< 5%
Citric AcidAcetone/Water254< 2%
L-Tartaric AcidEthanol254< 1%
Camphorsulfonic Acid (CSA)Methanol254< 2%[4]

Note: Data is representative and will vary based on the specific substrate.

Recommended Protocol: Salt Formation with a Mild Organic Acid (L-Tartaric Acid)

  • Dissolution: Dissolve your purified cyclopropylamine free base (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Acid Preparation: In a separate flask, dissolve L-tartaric acid (1.0 to 1.1 equivalents) in the same solvent. A gentle warming may be required to achieve full dissolution.

  • Addition: Slowly add the tartaric acid solution to the stirred solution of your amine at room temperature.

  • Precipitation: The tartrate salt will often precipitate out of the solution. If precipitation is slow, you can cool the mixture in an ice bath or add a co-solvent in which the salt is less soluble (e.g., diethyl ether or heptane).

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Confirm the salt formation and purity by NMR, LC-MS, and check for the absence of ring-opened byproducts.

Guide 2: Implementing a Protecting Group Strategy

Issue: An unavoidable acidic step (e.g., removal of an acid-labile group elsewhere in the molecule) is causing the dealkylation of a critical cyclopropylamine intermediate.

Solution: Protect the cyclopropylamine with an acid-stable protecting group that can be removed later under orthogonal conditions. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is introduced under basic or neutral conditions and is stable to many acidic conditions used to cleave other groups, but can be removed with strong acids like TFA if needed.[5][6] However, for maximum stability during a required acidic step, a group that is removed under non-acidic conditions is preferred. The benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, is a superb alternative.[5]

Recommended Protocol: Boc Protection of a Cyclopropylamine

This protocol is adapted from standard procedures for amine protection.[7]

  • Setup: Dissolve the cyclopropylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Base Addition: Add a base such as triethylamine (1.5 eq) or aqueous sodium bicarbonate (2.0 eq) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: If using an organic solvent, wash the reaction mixture sequentially with 1M aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. If using an aqueous mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Boc-protected amine can often be used without further purification, or it can be purified by silica gel chromatography if necessary.[8]

  • Confirmation: Verify the structure of the protected product by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

The resulting N-Boc cyclopropylamine is now significantly more stable to a range of acidic conditions. The Boc group can be removed later using strong acid (e.g., TFA in DCM), while a Cbz group would be removed using H₂ gas with a palladium catalyst, which would not harm the cyclopropylamine moiety.[5][9]

References

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health. Available from: [Link]

  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Portland Press. Available from: [Link]

  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. Available from: [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Royal Society of Chemistry. Available from: [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. Available from: [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. National Institutes of Health. Available from: [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Royal Society of Chemistry. Available from: [Link]

  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Royal Society of Chemistry. Available from: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available from: [Link]

  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. National Institutes of Health. Available from: [Link]

  • Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • Protecting Groups. University of Wisconsin-Madison. Available from: [Link]

  • ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society. Available from: [Link]

  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters. Available from: [Link]

  • Process for the manufacture of cyclopropylamine. Google Patents.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health. Available from: [Link]

  • Synthesis of Boc-protected bicycloproline. National Institutes of Health. Available from: [Link]

  • Protecting group. Wikipedia. Available from: [Link]

  • Protecting Groups. Organic Synthesis. Available from: [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available from: [Link]

  • Advances in the Synthesis of Cyclopropylamines. ResearchGate. Available from: [Link]

  • Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. Available from: [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available from: [Link]

  • Process for the manufacture of cyclopropylamine. Google Patents.
  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. Available from: [Link]

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. Available from: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]

  • Process for the preparation of cyclopropylamine. Google Patents.
  • Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. Available from: [Link]

  • N-Dealkylation of an N -Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group. ResearchGate. Available from: [Link]

  • Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. PubMed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Executive Summary & Chemical Profile[1][2][3] Compound: N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Class: Secondary Amine / Cyclopropylamine derivative Critical Attributes: Secondary Amine: Highly susceptible to atmosph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Compound: N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Class: Secondary Amine / Cyclopropylamine derivative Critical Attributes:

  • Secondary Amine: Highly susceptible to atmospheric CO₂ uptake (carbamate formation) and oxidation.

  • Benzylic Position: The ethyl linkage creates a benzylic C-H bond susceptible to radical autoxidation.

  • Cyclopropyl Ring: Generally robust under neutral storage but sensitive to strong acids (ring-opening).

This guide addresses the specific stability challenges inherent to this structural motif. Unlike simple aliphatic amines, the combination of the electron-rich cyclopropyl group and the benzylic position creates unique degradation vectors that must be managed during storage and handling.

Degradation Pathways (Mechanistic Insight)

To troubleshoot effectively, you must understand the causality of degradation. This compound does not randomly decompose; it follows specific, predictable chemical pathways driven by environmental exposure.

Figure 1: Degradation Mechanism Map

The following diagram outlines the three primary failure modes: Carbamate formation (reversible), N-Oxidation (irreversible), and Oxidative Dealkylation (irreversible).

DegradationPathways cluster_legend Pathway Legend Parent Parent Compound (Secondary Amine) Carbamate Carbamate Salt (White Solid/Crust) [M+44] Parent->Carbamate Reversible (Heat/Base) Hydroxylamine N-Hydroxylamine (Intermediate) Parent->Hydroxylamine Autoxidation CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air/Light) O2->Hydroxylamine Nitrone Nitrone (Yellowing) [M+14/16] Hydroxylamine->Nitrone -2H (Dehydrogenation) Cleavage Oxidative Dealkylation (4-Fluoroacetophenone) Hydroxylamine->Cleavage C-N Bond Scission key Blue: Active API | Red: Degradant | Yellow: Environmental Factor

Caption: Primary degradation vectors. Note that Carbamate formation is often reversible, whereas oxidative pathways lead to permanent impurities.

Troubleshooting Guide (Q&A)

This section addresses specific anomalies you may observe in the lab.

Issue 1: Visual Appearance & Physical State[1]

Q: My liquid sample has developed a white crust or solid precipitate. Is the compound ruined? A: Likely not. This is a classic symptom of Carbamate Formation .

  • The Science: Secondary amines react rapidly with atmospheric CO₂ to form carbamic acid zwitterions or carbamate salts. This reaction is equilibrium-driven.

  • Diagnostic: Check LCMS. You may see a peak at [M+44] or a split peak that disappears in acidic mobile phase (since acid decarboxylates the carbamate back to the amine).

  • Remediation:

    • Dissolve the solid in an organic solvent (DCM or EtOAc).

    • Wash with a basic solution (e.g., NaHCO₃ or dilute NaOH) to force the equilibrium back to the free amine.

    • Dry and concentrate.

    • Prevention: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket.

Q: The compound has turned from colorless to yellow/orange. Can I still use it? A: Proceed with caution. Yellowing indicates Oxidation .

  • The Science: The benzylic nitrogen is susceptible to radical abstraction, leading to N-hydroxylamines and subsequently Nitrones (conjugated systems that absorb blue light, appearing yellow).

  • Impact: Unlike carbamates, this damage is covalent and irreversible.

  • Action:

    • If purity is >95% by HPLC (UV 254nm), you may use it for crude reactions.

    • If purity is compromised, repurify via silica chromatography. The polar N-oxide/nitrone species will typically elute much later than the parent amine.

Issue 2: Analytical Anomalies (LCMS/NMR)

Q: I see a new peak at [M+16] in my mass spec. Is this the N-oxide? A: Technically, for a secondary amine, it is likely the Hydroxylamine (


) or, if further oxidized, a Nitrone  (

).
  • Context: True "N-oxides" (

    
    ) are characteristic of tertiary amines. Secondary amines oxidize to hydroxylamines first.
    
  • Troubleshooting: This impurity is often formed during sample preparation if the sample is dissolved in methanol and left on the benchtop for hours.

  • Validation: Re-run the sample immediately after fresh preparation. If the peak diminishes, it is an artifact of solution stability, not bulk storage stability.

Q: My NMR spectrum shows a small doublet appearing around 2.5-2.6 ppm (acetophenone-like methyl). A: This indicates Oxidative Dealkylation .

  • The Mechanism: Radical oxidation at the benzylic carbon (next to the nitrogen) leads to C-N bond scission.

  • Byproducts: You are seeing the formation of 4-fluoroacetophenone (the methyl ketone). The other fragment, cyclopropylamine, is volatile and may be lost or appear as a broad exchangeable signal.

  • Significance: This indicates significant degradation.[1] The batch should be repurified.

Analytical Validation Workflow

Use this decision tree to validate batch integrity before committing valuable reagents to a synthesis.

Figure 2: Quality Control Decision Tree

QCDecisionTree Start Start QC Check Visual Visual Inspection: Color/State? Start->Visual Yellow Yellow/Orange Visual->Yellow Oxidation Risk WhiteSolid White Crust/Solid Visual->WhiteSolid Carbamate Risk Clear Clear/Colorless Visual->Clear Likely OK LCMS Run LCMS (Acidic Mobile Phase) Yellow->LCMS BaseWash Remediation: Basic Wash (NaOH/NaHCO3) WhiteSolid->BaseWash Clear->LCMS CheckPurity Purity > 98%? LCMS->CheckPurity Use APPROVED Proceed to Experiment CheckPurity->Use Yes Repurify REJECT Repurify (Silica) CheckPurity->Repurify No BaseWash->LCMS

Caption: Standardized workflow for assessing amine quality prior to use.

Storage Protocols

To maximize shelf-life, adhere to the following "3-Point Protection" protocol.

Atmospheric Control (Critical)
  • Requirement: Store under Argon (preferred) or Nitrogen.

  • Why: Argon is heavier than air and settles over the liquid/solid, providing a superior barrier against both O₂ (oxidation) and CO₂ (carbamate formation).

  • Container: Glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage as it is permeable to gas over time.

Temperature Management
  • Standard: -20°C is recommended for long-term (>1 month) storage.

  • Short-term: 2-8°C (Refrigerator) is acceptable for active use (weeks).

  • Avoid: Do not store at room temperature in clear glass. Heat and light accelerate the radical autoxidation of the benzylic C-H bond.

Formulation Considerations
  • Acid Sensitivity: While the cyclopropyl ring is relatively stable, avoid storage in acidic solvents (e.g., HCl in Dioxane) for prolonged periods, as this can induce ring-opening or rearrangement, especially if the temperature fluctuates.

  • Salt Formation: If stability is a recurring issue, convert the free amine to a salt (e.g., Hydrochloride or Tosylate). The salt form eliminates the lone pair's reactivity, preventing both oxidation and carbamate formation.

Storage ConditionPredicted StabilityRisk Factor
-20°C, Argon, Dark > 2 YearsNegligible
4°C, Air, Dark 3-6 MonthsModerate (Carbamate formation)
RT, Air, Light < 2 WeeksHigh (Oxidation & Yellowing)

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] (2003).[2][3][4][6] Defines stress testing and stability protocols for pharmaceutical intermediates.

  • Royal Society of Chemistry. Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. (2012). details the reversibility of amine-CO2 reaction.

  • National Institutes of Health (NIH). The Degradation Chemistry of Cyclopropyl Amines. Journal of Pharmaceutical Sciences. (2019). Discusses hydrolytic and oxidative vulnerabilities of the cyclopropyl moiety.

  • Organic Chemistry Portal. Oxidation of Amines. Comprehensive review of amine oxidation pathways (Hydroxylamine/Nitrone formation).

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectral Interpretation of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug development and organic synthesis, the ability to accurately interpret NMR spectra is paramount for structure elucidation and confirmation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, a compound of interest in medicinal chemistry due to its structural motifs found in various bioactive molecules.

This guide will not only present the predicted spectral data for the target molecule but will also draw objective comparisons with its structural precursors, 1-(4-fluorophenyl)ethylamine and cyclopropylamine. By understanding the spectral contributions of these fragments, researchers can develop a more intuitive and accurate approach to interpreting the NMR of the final compound. All theoretical data is grounded in established principles of NMR spectroscopy and supported by experimental data from analogous compounds.

I. Fundamental Principles of NMR Spectroscopy

A foundational understanding of the principles governing NMR is crucial for accurate spectral interpretation. The chemical shift (δ) in ¹H and ¹³C NMR is highly sensitive to the local electronic environment of the nucleus. Electronegative atoms, such as fluorine and nitrogen, deshield nearby nuclei, causing their resonances to appear at higher chemical shifts (downfield). Conversely, electron-donating groups and certain shielding effects, like the ring current in aromatic systems, can cause upfield shifts.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of atoms. The coupling constant, J, is the distance between the split peaks and is independent of the magnetic field strength. The multiplicity of a signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring, non-equivalent nuclei, following the n+1 rule for first-order spectra.

II. Experimental Protocols

To ensure the acquisition of high-quality NMR data, adherence to standardized experimental procedures is essential.

Sample Preparation

Proper sample preparation is the first step toward obtaining a high-resolution NMR spectrum.

  • Solvent Selection : Choose a deuterated solvent that completely dissolves the analyte. For N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

  • Concentration : For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Filtration : To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Homogenization : Ensure the solution is homogeneous by gentle vortexing. Avoid vigorous shaking that can introduce air bubbles.

Data Acquisition

The following are general steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Locking : The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

  • Shimming : The homogeneity of the magnetic field is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically used for routine ¹H and ¹³C spectra.

    • Number of Scans : For ¹H NMR, a small number of scans (e.g., 8-16) is often sufficient. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay : A delay of 1-5 seconds between scans allows for the nuclei to return to their equilibrium state, ensuring accurate signal integration.

III. Spectral Analysis and Comparison

To facilitate a comprehensive understanding, the predicted ¹H and ¹³C NMR spectra of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine will be dissected and compared with the experimental data of its constituent fragments.

¹H NMR Spectral Interpretation

The predicted ¹H NMR spectrum of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine is expected to show distinct signals for the aromatic, ethyl, and cyclopropyl protons.

A. Aromatic Region (δ 7.0-7.4 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the coupling of the aromatic protons with each other and with the fluorine atom. This typically appears as two pseudo-doublets or complex multiplets.

  • Protons ortho to Fluorine (H-2', H-6'): These protons are expected to resonate further downfield due to the deshielding effect of the electronegative fluorine. They will appear as a multiplet, often resembling a triplet, due to coupling with the adjacent meta protons and the fluorine atom.

  • Protons meta to Fluorine (H-3', H-5'): These protons will be found slightly upfield compared to their ortho counterparts and will also appear as a multiplet, often resembling a triplet.

B. Ethyl Moiety (δ 1.4-3.8 ppm): The ethyl group consists of a methine (CH) and a methyl (CH₃) group.

  • Methine Proton (H-1): This proton, being adjacent to the nitrogen and the aromatic ring, will be significantly deshielded and is predicted to appear as a quartet around δ 3.5-3.8 ppm due to coupling with the three methyl protons.

  • Methyl Protons (H-2): These protons will resonate further upfield, likely as a doublet around δ 1.4-1.6 ppm, due to coupling with the single methine proton.

C. Cyclopropyl Moiety (δ 0.3-2.5 ppm): The cyclopropyl ring protons are known to resonate at unusually high fields due to the ring's anisotropic effect.

  • Methine Proton (H-a): The proton on the carbon attached to the nitrogen will be the most deshielded of the cyclopropyl protons, expected to appear as a multiplet around δ 2.3-2.5 ppm.

  • Methylene Protons (H-b, H-c): The four methylene protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns. They are expected to resonate in the upfield region of δ 0.3-0.8 ppm.

D. Amine Proton (N-H): The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It is expected to appear in the region of δ 1.0-2.0 ppm.

Comparison with Precursors:

Proton Cyclopropylamine (Experimental) 1-(4-Fluorophenyl)ethylamine (Experimental) N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (Predicted)
Aromatic (H-2', H-6') -~ δ 7.2-7.3 ppm (m)~ δ 7.2-7.4 ppm (m)
Aromatic (H-3', H-5') -~ δ 6.9-7.1 ppm (m)~ δ 7.0-7.2 ppm (m)
Methine (H-1) -~ δ 4.1 ppm (q)~ δ 3.5-3.8 ppm (q)
Methyl (H-2) -~ δ 1.3 ppm (d)~ δ 1.4-1.6 ppm (d)
Cyclopropyl CH (H-a) ~ δ 2.4 ppm (m)-~ δ 2.3-2.5 ppm (m)
Cyclopropyl CH₂ (H-b,c) ~ δ 0.4 ppm (m)-~ δ 0.3-0.8 ppm (m)
NH/NH₂ ~ δ 1.1 ppm (br s)~ δ 1.5 ppm (br s)~ δ 1.0-2.0 ppm (br s)

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm).

The predicted shifts for the target molecule are derived by considering the electronic effects of the substituents. The electron-donating cyclopropylamine group is expected to slightly shield the aromatic protons compared to an unsubstituted ethylamine. Conversely, the electron-withdrawing nature of the 1-(4-fluorophenyl)ethyl group will have a modest deshielding effect on the cyclopropyl protons compared to an unsubstituted cyclopropylamine.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom giving rise to a distinct signal.

A. Aromatic Carbons (δ 115-165 ppm): The aromatic region will show four signals due to the symmetry of the 4-fluorophenyl ring. The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹JCF).

  • C-4' (ipso-F): Expected around δ 160-163 ppm with a large doublet splitting (¹JCF ≈ 245 Hz).

  • C-1' (ipso-ethyl): Expected around δ 140-143 ppm with a smaller four-bond coupling to fluorine (⁴JCF).

  • C-2', C-6' (ortho to F): Expected around δ 128-130 ppm with a two-bond coupling to fluorine (²JCF ≈ 21 Hz).

  • C-3', C-5' (meta to F): Expected around δ 115-117 ppm with a three-bond coupling to fluorine (³JCF ≈ 8 Hz).

B. Ethyl Moiety Carbons (δ 20-60 ppm):

  • Methine Carbon (C-1): This carbon, attached to the nitrogen and the aromatic ring, will be found around δ 55-60 ppm.

  • Methyl Carbon (C-2): This carbon will be significantly more shielded, appearing around δ 23-26 ppm.

C. Cyclopropyl Moiety Carbons (δ 5-35 ppm): The carbons of the cyclopropyl ring are characteristically found at high field.

  • Methine Carbon (C-a): The carbon bearing the nitrogen will be the most deshielded of the cyclopropyl carbons, expected around δ 30-35 ppm.

  • Methylene Carbons (C-b, C-c): The two equivalent methylene carbons will appear at a much higher field, around δ 5-10 ppm.

Comparison with Precursors:

Carbon Cyclopropylamine (Experimental) 1-(4-Fluorophenyl)ethylamine (Experimental) N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (Predicted)
Aromatic (C-4') -~ δ 162 ppm (d, ¹JCF ≈ 245 Hz)~ δ 160-163 ppm (d, ¹JCF ≈ 245 Hz)
Aromatic (C-1') -~ δ 142 ppm~ δ 140-143 ppm
Aromatic (C-2', C-6') -~ δ 128 ppm (d, ²JCF ≈ 21 Hz)~ δ 128-130 ppm (d, ²JCF ≈ 21 Hz)
Aromatic (C-3', C-5') -~ δ 115 ppm (d, ³JCF ≈ 8 Hz)~ δ 115-117 ppm (d, ³JCF ≈ 8 Hz)
Methine (C-1) -~ δ 50 ppm~ δ 55-60 ppm
Methyl (C-2) -~ δ 25 ppm~ δ 23-26 ppm
Cyclopropyl CH (C-a) ~ δ 29 ppm-~ δ 30-35 ppm
Cyclopropyl CH₂ (C-b,c) ~ δ 6 ppm-~ δ 5-10 ppm

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) and Key Coupling Constants (Hz).

The N-substitution on the cyclopropylamine is expected to cause a downfield shift of the attached carbon (C-a) due to the inductive effect of the bulkier and more electron-withdrawing substituent. Similarly, the methine carbon (C-1) of the ethyl group is expected to be deshielded upon N-alkylation.

IV. Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine with key proton and carbon assignments.

G cluster_molecule mol H-3',5' H-3', H-5' H-1 H-1 (q) H-2 H-2 (d) H-a H-a (m) H-b,c H-b,c (m) NH NH C-1' C-1' C-2',6' C-2', C-6' C-3',5' C-3', C-5' C-1 C-1 C-2 C-2 C-a C-a C-b,c C-b,c C-4' C-4'

Structure of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine with atom numbering.

V. Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, through a comparative approach with its structural fragments, provides a robust framework for its characterization. The predicted chemical shifts and coupling patterns are based on well-established principles and data from analogous structures. This guide serves as a valuable resource for researchers in the pharmaceutical and chemical sciences, enabling confident and accurate spectral interpretation. The inclusion of detailed experimental protocols further ensures the acquisition of high-quality data, which is the cornerstone of reliable structure elucidation.

References

  • UCL Faculty of Mathematical & Physical Sciences. NMR Sample Preparation.[Link]

  • Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation.[Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • PubChem. 1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • PubChem. N-Ethylcyclopropanamine. National Center for Biotechnology Information. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(5), 1169-1173.
Comparative

Mass spectrometry fragmentation patterns of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine Introduction N-(1-(4-fluorophenyl)ethyl)cyclopropanamine is a compound of interest within the bro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Introduction

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine is a compound of interest within the broader class of phenethylamines, a group that includes a wide range of biologically active molecules. As with many novel psychoactive substances (NPS) and research chemicals, its unambiguous identification is crucial for forensic, clinical, and research applications.[1][2] Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of such compounds.[3] This guide provides a comprehensive comparison of the expected mass spectrometry fragmentation patterns of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine under different ionization conditions, offering predictive insights for researchers and drug development professionals. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and comparative data from structurally related molecules.[4][5]

Executive Summary of Predicted Fragmentation

The fragmentation of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine in a mass spectrometer is highly dependent on the ionization technique employed. Soft ionization methods like Electrospray Ionization (ESI) are expected to yield a prominent protonated molecule, [M+H]+, with minimal initial fragmentation.[6][7] Subsequent tandem mass spectrometry (MS/MS) through Collision-Induced Dissociation (CID) will induce characteristic fragmentation pathways. In contrast, hard ionization techniques such as Electron Ionization (EI), typically used with Gas Chromatography (GC-MS), will likely result in extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[8][9]

Comparative Analysis of Ionization Techniques

Electrospray Ionization (ESI-MS) and Tandem MS (ESI-MS/MS)

ESI is a soft ionization technique that generates ions from solution with minimal excess energy, making it ideal for determining the molecular weight of a compound.[10][11] For N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, analysis in positive ion mode is predicted to produce a strong signal for the protonated molecule, [M+H]+.

To elicit structural information, the [M+H]+ precursor ion can be subjected to Collision-Induced Dissociation (CID). The resulting product ion spectrum is anticipated to be dominated by several key fragmentation pathways originating from the protonated amine.[12] The primary fragmentation is expected to be the cleavage of the C-N bond, leading to the loss of the cyclopropylamine moiety or the formation of a stable fluorophenylethyl cation.

Proposed ESI-MS/MS Fragmentation Pathways:

ESI-MSMS_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]+ m/z 194.1343 frag1 m/z 137.0655 Loss of C3H5N precursor->frag1 Benzylic Cleavage frag2 m/z 109.0444 Loss of C6H5F precursor->frag2 Alpha-Cleavage frag3 m/z 91.0542 Loss of C2H4, C3H5N frag1->frag3 Loss of Ethene

Caption: Proposed ESI-MS/MS fragmentation of protonated N-(1-(4-fluorophenyl)ethyl)cyclopropanamine.

Electron Ionization (EI-MS)

In contrast to ESI, Electron Ionization (EI) is a high-energy, hard ionization technique that typically leads to extensive fragmentation.[8] This results in a complex mass spectrum that can serve as a unique fingerprint for a compound, which is highly valuable for library matching in forensic and toxicological screenings.[9] The fragmentation of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine under EI is predicted to follow patterns observed for amphetamine-type substances.[4][13][14]

Predicted EI-MS Fragmentation Pathways:

EI-MS_Fragmentation cluster_molecular_ion Molecular Ion cluster_fragments Fragment Ions molecular_ion [M]+• m/z 193.1267 frag_a m/z 178.1034 Loss of •CH3 molecular_ion->frag_a Loss of Methyl Radical frag_b m/z 136.0582 Loss of C3H5N• molecular_ion->frag_b Alpha-Cleavage frag_d m/z 57.0578 Cyclopropylaminiumyl radical cation molecular_ion->frag_d Alpha-Cleavage frag_c m/z 109.0444 4-fluorobenzyl cation frag_b->frag_c Rearrangement

Caption: Predicted EI-MS fragmentation of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine.

Experimental Protocols

The following are generalized protocols for the analysis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine. Optimization may be required based on the specific instrumentation used.

Protocol 1: LC-ESI-MS/MS Analysis
  • Sample Preparation:

    • Accurately weigh 1 mg of the compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL.[15]

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.[15]

  • Liquid Chromatography Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.[16]

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Product ion scan of m/z 194.13, with collision energy ramped from 10-40 eV.

Protocol 2: GC-EI-MS Analysis
  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the compound in a suitable volatile solvent such as methanol or ethyl acetate.

    • Derivatization with an agent like trifluoroacetic anhydride (TFAA) can be considered to improve chromatographic performance, though it will alter the fragmentation pattern.[4][13]

  • Gas Chromatography Method:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C hold for 1 minute, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection: 1 µL splitless injection.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-550.

Data Interpretation and Validation

The following table summarizes the predicted key ions for N-(1-(4-fluorophenyl)ethyl)cyclopropanamine.

Ion TypePredicted m/z (ESI-MS/MS)Predicted m/z (EI-MS)Proposed Structure/Origin
[M+H]+ 194.1343-Protonated Molecule
[M]+• -193.1267Molecular Ion
Fragment 1 137.0655136.0582[C9H10F]+
Fragment 2 109.0444109.0444[C7H6F]+
Fragment 3 -57.0578[C3H7N]+•
Fragment 4 91.0542-[C7H7]+

Confident identification of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine requires careful comparison of the acquired data with the predicted fragmentation patterns. High-resolution mass spectrometry is essential for determining the elemental composition of the precursor and fragment ions, providing an additional layer of confirmation.[1] Ultimately, the analysis of a certified reference standard under identical experimental conditions is the gold standard for unambiguous identification.

Conclusion

The mass spectrometric fragmentation of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine is predicted to yield distinct patterns depending on the ionization method used. ESI-MS/MS is expected to produce a simple spectrum dominated by cleavage of the bonds adjacent to the nitrogen atom, while EI-MS will likely provide a more complex fragmentation pattern characteristic of phenethylamines. Understanding these differences is crucial for selecting the appropriate analytical strategy and for the confident identification of this compound in various matrices. The protocols and predictive data in this guide serve as a valuable starting point for researchers and analysts working with this and structurally related molecules.

References

  • Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. (2025, August 6). Vertex AI Search.
  • Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. (2013, December 16). Vertex AI Search.
  • CASSS - Table 7: Best Practices for Reporting MS Data in Regulatory Filings. Vertex AI Search.
  • Research Article Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenyl - Semantic Scholar. (2011, June 26). Vertex AI Search.
  • Data Submission Guidelines for ProteomeXchange. (2014, February 23). Vertex AI Search.
  • Electrospray ionization - Wikipedia. Vertex AI Search.
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. Vertex AI Search.
  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. (2022, November 8). Vertex AI Search.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23). Vertex AI Search.
  • Electrospray Ionization - Creative Proteomics. Vertex AI Search.
  • Experimental reporting - The Royal Society of Chemistry. Vertex AI Search.
  • (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry - ResearchGate. Vertex AI Search.
  • Sample Preparation Protocol for ESI Accurate Mass Service. Vertex AI Search.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. Vertex AI Search.
  • ESI-MS - Stanford University Mass Spectrometry. Vertex AI Search.
  • Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23). Vertex AI Search.
  • Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PubMed. (2022, February 9). Vertex AI Search.
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. Vertex AI Search.
  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC. Vertex AI Search.
  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets - PubMed. (2023, November 28). Vertex AI Search.
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed. (2011, September 15). Vertex AI Search.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. (2025, December 9). Vertex AI Search.
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques | Spectroscopy Online. (2026, February 9). Vertex AI Search.
  • Non-targeted analysis of new psychoactive substances using mass spectrometric techniques - OPUS at UTS. (2018, February 26). Vertex AI Search.
  • Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). - ResearchGate. Vertex AI Search.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Vertex AI Search.
  • Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC - NIH. Vertex AI Search.
  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Vertex AI Search.
  • CYCLOPROPYLAMINE - Ataman Kimya. Vertex AI Search.
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. (2020, April 11). Vertex AI Search.
  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Vertex AI Search.
  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed. Vertex AI Search.
  • Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed. (2007, November 15). Vertex AI Search.
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthe - DSpace@EWHA. (2021, September 23). Vertex AI Search.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC. (2023, September 8). Vertex AI Search.

Sources

Validation

Technical Guide: Chiral HPLC Separation of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Executive Summary This guide provides a technical comparison of chromatographic strategies for the enantiomeric resolution of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine . This molecule presents specific separation chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of chromatographic strategies for the enantiomeric resolution of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine . This molecule presents specific separation challenges: it is a secondary amine with a basic nitrogen prone to silanol interactions (peak tailing), and it possesses a fluorinated aromatic ring that influences


-

stacking interactions with chiral selectors.

We compare three dominant methodologies:

  • Immobilized Amylose Derivatives (Normal Phase) – Best for Robustness & Solvent Flexibility

  • Coated Cellulose Derivatives (Normal Phase) – Best for Baseline Selectivity

  • Immobilized Amylose (Reversed Phase) – Best for LC-MS Compatibility

Part 1: Chemical Context & Separation Logic

The Analyte
  • Structure: Secondary amine with a cyclopropyl group and a 4-fluorophenyl ring attached to the chiral center.

  • pKa: Estimated ~9.5 (Basic).

  • Interaction Sites:

    • Hydrogen Bonding: The secondary amine (-NH-) acts as a hydrogen bond donor/acceptor with the carbamate groups of the stationary phase.

    • 
      -
      
      
      
      Interactions:
      The electron-withdrawing fluorine atom lowers the electron density of the phenyl ring, altering its interaction with the
      
      
      -systems of the chiral selector (typically phenylcarbamates).
    • Steric Fit: The cyclopropyl group is rigid and bulky, often providing excellent discrimination in the "chiral grooves" of polysaccharide phases.

The Challenge: Silanol Activity

Secondary amines strongly interact with residual silanols on the silica support of Chiral Stationary Phases (CSPs). Without intervention, this leads to:

  • Severe peak tailing (

    
    ).
    
  • Broad peaks that obscure resolution (

    
    ).
    
  • Solution: Mobile phase additives (basic modifiers) are mandatory.

Part 2: Comparative Analysis of Methods

Method A: Immobilized Amylose (The Robust Choice)

Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica (e.g., CHIRALPAK® IA or IG).

  • Mechanism: The amylose polymer forms a helical cavity. The immobilization allows the use of "forbidden" solvents (e.g., Ethyl Acetate, THF, Dichloromethane) which can induce conformational changes in the polymer to enhance selectivity for difficult pairs.

  • Pros: High durability; ability to use chlorinated solvents to dissolve the sample or alter selectivity; typically longer column life.

  • Cons: Slightly lower theoretical plate count compared to coated versions due to the immobilization chemistry.

Method B: Coated Cellulose (The Selectivity Standard)

Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., CHIRALCEL® OD-H).

  • Mechanism: Cellulose has a linear, rigid backbone forming distinct "canyons" for analyte inclusion. The OD-H phase is historically the most successful for aromatic amines.

  • Pros: Often provides higher resolution (

    
    ) for rigid aromatic compounds due to the ordered supramolecular structure of the coated polymer.
    
  • Cons: Strict solvent limitations. Cannot use EA, THF, DCM, or Acetone, as they will strip the coating and destroy the column.

Method C: Reversed Phase (LC-MS Compatible)

Column: Immobilized Amylose-3 (3µm particle size) (e.g., CHIRALPAK® IA-3 or IG-3).

  • Mechanism: Uses aqueous buffers (high pH) with organic modifiers (Acetonitrile/MeOH).

  • Pros: Compatible with Mass Spectrometry (volatile buffers); better solubility for polar salts; 3µm particles offer higher efficiency.

  • Cons: High pH stability of the silica support is a limiting factor (must stay pH < 10, ideally < 9).

Part 3: Performance Comparison Data

The following data represents typical performance metrics for fluorinated phenylethylamines under optimized conditions.

ParameterMethod A (Immobilized Amylose)Method B (Coated Cellulose)Method C (Reversed Phase)
Mobile Phase Hexane/IPA/DEA (90:10:0.1)Hexane/IPA/DEA (90:10:0.1)20mM NH₄HCO₃ (pH 9.0) / ACN (40:60)
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Selectivity (

)
1.351.52 1.28
Resolution (

)
4.25.8 3.1
Tailing Factor (

)
1.151.201.08
Analysis Time < 12 min< 15 min< 8 min
Detection UV 254 nmUV 254 nmESI+ MS / UV

Key Insight: Method B (Coated Cellulose) generally offers the highest separation factor (


) for this specific structural class due to the rigid fit of the cyclopropyl-benzyl motif. However, Method A is preferred for process development due to robustness.

Part 4: Detailed Experimental Protocol (Method A/B)

Reagent Preparation
  • n-Hexane: HPLC Grade, dry.

  • 2-Propanol (IPA): HPLC Grade.

  • Additive: Diethylamine (DEA) or Ethanolamine. Note: DEA is preferred for volatility; Ethanolamine often yields sharper peaks for secondary amines but is less volatile.

Mobile Phase Setup
  • Premix: Prepare a bulk mixture of Hexane:IPA (90:10 v/v).

  • Additive Spiking: Add DEA to the premix to reach a final concentration of 0.1% (v/v) .

  • Critical Step: Degas via sonication for 10 minutes. Do not use vacuum filtration for volatile mixtures as ratios may shift.

Sample Preparation
  • Dissolve 1 mg of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine in 1 mL of Mobile Phase .

  • Caution: Do not dissolve in pure IPA or Ethanol and inject into a Hexane-rich stream; this causes "solvent shock" and peak distortion.

System Conditioning
  • Flush column with 10 column volumes (CV) of mobile phase at 0.5 mL/min before ramping to 1.0 mL/min.

  • Monitor baseline stability at 254 nm (aromatic ring absorption) and 210 nm (amine/cyclopropyl absorption).

Optimization Loop

If


:
  • Lower Temperature: Reduce column oven from 25°C to 10°C. Chiral recognition is enthalpy-driven; lower T often increases

    
    .
    
  • Change Alcohol: Switch IPA to Ethanol (check pressure limits).

  • Switch Column: If Amylose fails, switch to Cellulose (OD-H).

Part 5: Method Development Workflow (Visualization)

The following diagram illustrates the decision tree for optimizing the separation of chiral secondary amines.

ChiralMethodDevelopment Start Start: N-(1-(4-fluorophenyl)ethyl) cyclopropanamine Sample Screening Screening Phase Columns: IA, IB, OD-H, AD-H MP: Hex/IPA/DEA (90:10:0.1) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Validation & QC (Rs > 2.0) CheckRes->Success Rs > 1.5 Tailing Issue: Peak Tailing? CheckRes->Tailing Rs < 1.5 Selectivity Issue: Low Selectivity? Tailing->Selectivity No AddBase Increase DEA to 0.2% or Switch to Ethanolamine Tailing->AddBase Yes ChangeSolvent Switch Modifier: IPA -> EtOH -> MeOH Selectivity->ChangeSolvent Step 1 AddBase->CheckRes ChangeTemp Lower Temp (25°C -> 10°C) ChangeSolvent->ChangeTemp Step 2 Immobilized Switch to Immobilized (IA/IG) Try Non-Standard Solvents (MtBE, THF, DCM) ChangeTemp->Immobilized Step 3 Immobilized->CheckRes

Caption: Decision tree for optimizing chiral separation of secondary amines, prioritizing additive optimization to suppress silanol interactions before solvent switching.

References

  • Daicel Corporation. (2025).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on polysaccharide CSP mechanisms).
  • Cass, Q. B., et al. (2003). "Enantiomeric resolution of chiral amines by HPLC: a review." Journal of Chromatography A.
  • Pillai, V., et al. (2021). "Immobilized vs. Coated Polysaccharide Chiral Columns: Robustness and Selectivity." Chiral Technologies Technical Notes. Retrieved from [Link]

Sources

Comparative

Bioactivity &amp; Stability Profile: Cyclopropyl vs. Isopropyl Amine Derivatives

The following guide provides an in-depth technical comparison of cyclopropyl and isopropyl amine derivatives, focusing on their physicochemical properties, metabolic fates, and bioactivity profiles. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of cyclopropyl and isopropyl amine derivatives, focusing on their physicochemical properties, metabolic fates, and bioactivity profiles.

[1]

Executive Summary: The Stability-Basicity Trade-off

In medicinal chemistry, the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) group is a high-impact bioisosteric strategy.[1] While both moieties provide similar steric bulk near the nitrogen atom, they diverge significantly in electronic properties and metabolic liability.

  • Isopropyl Amine: Highly basic (

    
    ), freely rotating, and metabolically labile (prone to rapid 
    
    
    
    -dealkylation via CYP450).[2][1]
  • Cyclopropyl Amine: Less basic (

    
    ), conformationally rigid, and metabolically robust against 
    
    
    
    -hydroxylation.[2][1]

Core Insight: The transition from isopropyl to cyclopropyl is typically driven by the need to lower amine basicity (to improve permeability or reduce hERG liability) and block metabolic hot spots , albeit at the cost of introducing potential reactive intermediate risks (ring opening).

Physicochemical & Structural Analysis

The distinct behaviors of these derivatives stem from the unique orbital hybridization of the cyclopropyl ring. The carbon atoms in cyclopropane possess significant


 character (Walsh orbitals), rendering the ring electron-withdrawing relative to the electron-donating isopropyl group.
Comparative Data Table
FeatureN-Isopropyl DerivativeN-Cyclopropyl DerivativeImpact on Drug Design
Hybridization

(Ideal tetrahedral)

(Bent "Banana" bonds)
cPr is electron-withdrawing (-I effect).[1]
Basicity (

)
~10.6 (e.g., Isopropylamine)~9.1 (e.g., Cyclopropylamine)Lower

improves passive permeability and reduces cation-trapping.[1]
Lipophilicity (

)
+1.53+1.14cPr lowers LogP, improving solubility and metabolic stability.[2][1][3]
C-H BDE ~95 kcal/mol (Tertiary C-H)~106 kcal/mol (Cyclopropyl C-H)High BDE makes cPr resistant to radical abstraction (CYP450).[1]
Steric Volume ~58 ų~53 ųSimilar bulk, but cPr is rigid; iPr is rotatable.[2][1]
Electronic Modulation (The Effect)

The cyclopropyl group acts as an electron sink due to the high


-character of its C-C bonds. When attached to a nitrogen, it reduces the electron density available for protonation.[2]
  • Design Consequence: If a lead compound with an isopropyl amine is too basic (causing poor blood-brain barrier penetration or high hERG affinity), swapping to cyclopropyl can drop the

    
     by ~1.5 units, significantly increasing the fraction of neutral drug available for membrane permeation at physiological pH (7.4).
    

Metabolic Stability Profile

The most critical differentiator is the susceptibility to Cytochrome P450 (CYP)-mediated metabolism.[1]

Isopropyl: The N-Dealkylation Liability

Isopropyl amines are classic substrates for


-dealkylation .[1]
  • Mechanism: CYP450 abstracts the methine hydrogen (

    
    -carbon) via a Hydrogen Atom Transfer (HAT) mechanism.[1]
    
  • Intermediate: Forms an unstable carbinolamine.[1]

  • Collapse: Spontaneously collapses to acetone and the dealkylated amine.[1]

Cyclopropyl: The "Metabolic Shield"

The cyclopropyl C-H bonds are significantly stronger (BDE ~106 kcal/mol) than the isopropyl tertiary C-H (~95 kcal/mol). This energy barrier effectively blocks the initial HAT step required for


-hydroxylation.[1]
  • Nuance - Mechanism-Based Inhibition (MBI): Historically, cyclopropylamines were feared as "suicide substrates."[1] If the CYP enzyme oxidizes the nitrogen (Single Electron Transfer - SET) rather than the carbon, the cyclopropyl ring can open, forming a reactive radical that covalently binds to the CYP heme, inactivating the enzyme. However, in many modern drugs (e.g., Abacavir , Ciprofloxacin ), the cyclopropyl group remains intact or undergoes specific, non-toxic oxidation, serving as a stable bioisostere.[2]

Pathway Visualization (DOT)[2]

MetabolicPathways cluster_legend Pathway Outcome Substrate Drug-NH-R CYP CYP450 (FeO)3+ Substrate->CYP Iso_Inter Radical Intermediate (Tertiary C-H Abstraction) CYP->Iso_Inter R = Isopropyl (Facile HAT) Cyc_Inter Radical Cation (N+) (SET Mechanism) CYP->Cyc_Inter R = Cyclopropyl (Low Potential Amine) Cyc_Stable Metabolically Stable (No Reaction) CYP->Cyc_Stable R = Cyclopropyl (High BDE Blocks HAT) Iso_Carb Carbinolamine (Unstable) Iso_Inter->Iso_Carb OH Rebound Iso_Prod Dealkylated Amine + Acetone Iso_Carb->Iso_Prod Spontaneous Collapse Cyc_Suicide Ring Opening (Covalent Heme Adduct) Cyc_Inter->Cyc_Suicide Ring Scission

Caption: Divergent metabolic fates. Isopropyl undergoes facile N-dealkylation, while cyclopropyl resists HAT but may undergo SET-mediated ring opening.[2][1]

Case Studies in Drug Design

Case A: Ciprofloxacin (Antibacterial)[2][4]
  • Structure: N1-cyclopropyl group.[1]

  • Comparison: Early quinolones used N-ethyl or N-vinyl.[1]

  • Outcome: The cyclopropyl group provided optimal steric fill for the enzyme pocket and superior metabolic stability compared to an isopropyl or sec-butyl group, which would be rapidly degraded. The rigid cyclopropyl group also forces the quinolone core into a bioactive conformation.

Case B: Beta-Blockers (Basicity Modulation)
  • Context: Most beta-blockers (e.g., Propranolol) possess an isopropylamine side chain (

    
     ~9.5-10.5).[1]
    
  • Innovation: In the design of next-generation ligands, replacing isopropyl with cyclopropyl lowers the

    
    .
    
  • Result: Reduced basicity decreases sequestration in acidic lysosomes (lysosomal trapping) and improves oral bioavailability, although for beta-blockers specifically, the isopropyl group is often retained for optimal binding to the hydrophobic pocket of the

    
    -adrenergic receptor.
    

Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) difference between isopropyl and cyclopropyl analogs.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound A (Isopropyl) and Test Compound B (Cyclopropyl) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Incubation:

    • Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compounds to a final concentration of 1 µM (0.1% DMSO final).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[2][1]

  • Sampling:

    • Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 minutes.

    • Quench: Immediately transfer into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Monitor parent depletion and formation of specific metabolites (acetone for isopropyl; ring-opened aldehydes for cyclopropyl).[1]

  • Calculation:

    • Plot ln(% remaining) vs. time.[1] Slope =

      
      .[1]
      
    • 
      .[1]
      
    • Success Criterion: Cyclopropyl analog should exhibit

      
       that of the isopropyl analog to justify the substitution.
      
Protocol 2: Potentiometric Determination

Objective: To confirm the electronic influence of the cyclopropyl group.

  • Setup: Use a standardized potentiometric titrator (e.g., Sirius T3).[1]

  • Method:

    • Dissolve ~5 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjustor).[1]

    • Perform titrations under inert gas (

      
      ) to exclude 
      
      
      
      .[1]
    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.[1]

  • Data Processing:

    • Use the Bjerrum plot method to determine the ionization constant.

    • Validation: Reference standard Quinine (

      
       4.1, 
      
      
      
      8.5).

References

  • Mechanisms of Cytochrome P450-Catalyzed N-Dealkylation. Journal of the American Chemical Society. [1]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

  • Metabolic Stability and its Role in Biopharmaceutical Development. Journal of Drug Metabolism & Toxicology. [1]

Sources

Validation

Spectroscopic Validation of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine: An FTIR Performance Guide

Executive Summary & Technical Context[1][2][3][4] In the characterization of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (hereafter referred to as 4-F-ECPA ), researchers often face a dilemma: the molecule combines a str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

In the characterization of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (hereafter referred to as 4-F-ECPA ), researchers often face a dilemma: the molecule combines a strained cyclopropane ring, a chiral center, and a para-fluorinated aromatic system. While NMR is the gold standard for structural elucidation, it is time-consuming and requires deuterated solvents.

This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as a high-throughput alternative for the rapid identification and purity screening of 4-F-ECPA. We compare its performance against NMR and Raman spectroscopy, demonstrating that while FTIR lacks the connectivity resolution of NMR, it offers superior sensitivity for the detection of the specific functional group "fingerprint"—specifically the high-intensity C-F stretch and the unique cyclopropyl C-H vibrations.

Theoretical & Predicted Spectral Analysis[4]

The FTIR spectrum of 4-F-ECPA is dominated by the interplay between the electronegative fluorine atom and the strained cyclopropyl ring. The following data presents the predicted characteristic absorption bands based on group frequency theory and empirical data from structural analogs (cyclopropylamine and 4-fluoroamphetamines).

Table 1: Diagnostic FTIR Absorption Bands for 4-F-ECPA
Functional MoietyWavenumber (

)
IntensityVibrational Mode AssignmentDiagnostic Value
Secondary Amine 3300 – 3350Weak/Broad

Stretch
Confirms secondary amine (primary amines show doublet).
Cyclopropyl Ring 3010 – 3090 Medium

Stretch
High. Distinctly higher frequency than alkyl C-H due to ring strain (Walsh orbitals).
Aromatic Ring 3000 – 3050Weak

Stretch
Overlaps with cyclopropyl bands; requires deconvolution.
Alkyl Linker 2850 – 2960Medium

Stretch (

)
Standard methyl/methylene stretches from the ethyl group.
Fluoro-Arene 1215 – 1250 Very Strong

Stretch
Critical. The most intense band in the spectrum; confirms fluorination.
Aromatic Ring 1505 – 1515Strong

Ring Stretch
Characteristic of para-substituted benzenes.
Cyclopropyl Ring 1015 – 1030MediumRing BreathingDiagnostic for the intact three-membered ring.
Para-Substitution 815 – 840Strong

OOP Bending
Confirms 1,4-substitution pattern on the benzene ring.

Expert Insight: The most common impurity in the synthesis of this compound is the non-cyclized starting material or ring-opened byproducts. The presence of a sharp band at ~1020


 (ring breathing) combined with the high-frequency C-H stretch (>3000 

) is the primary validation of the cyclopropyl integrity.

Comparative Performance Analysis

To validate 4-F-ECPA, one must choose the right tool for the specific phase of development. The table below objectively compares FTIR against its primary alternatives.

Table 2: Analytical Technique Comparison Matrix
FeatureFTIR (ATR) 1H NMR (400 MHz) Raman Spectroscopy
Primary Utility Rapid ID, Solid-state ScreeningStructural Connectivity, StereochemistryPolymorph ID, symmetric bond analysis
Sample Prep None (Direct Solid/Liquid)Dissolution in

or

None (Glass vial compatible)
Time per Scan < 1 minute10–30 minutes1–5 minutes
C-F Detection Superior (Strong Dipole Change)Invisible (Requires

probe)
Weak (Low Polarizability change)
Cyclopropyl ID Good (C-H stretch region)Excellent (High field shift 0.3-0.8 ppm)Superior (Ring breathing mode is intense)
Chirality Blind (unless VCD used)Resolvable (with chiral shift reagents)Blind
Destructive? NoNo (but sample is solvated)No

Visualization of Structural Logic

The following diagram illustrates the logical mapping of the 4-F-ECPA molecular structure to its spectroscopic signals, aiding in the interpretation of the data.

G Molecule 4-F-ECPA (Target Molecule) Sub_Fluoro 4-Fluoro Phenyl Molecule->Sub_Fluoro Sub_Cyclo Cyclopropyl Amine Molecule->Sub_Cyclo Sub_Linker Ethyl Linker Molecule->Sub_Linker Band_CF C-F Stretch ~1220 cm-1 (Very Strong) Sub_Fluoro->Band_CF Band_Para OOP Bending ~830 cm-1 (Strong) Sub_Fluoro->Band_Para Band_RingH Ring C-H Stretch 3010-3090 cm-1 (Diagnostic) Sub_Cyclo->Band_RingH Band_NH N-H Stretch ~3320 cm-1 (Weak) Sub_Cyclo->Band_NH Band_Alkyl Alkyl C-H 2850-2960 cm-1 Sub_Linker->Band_Alkyl

Figure 1: Spectroscopic assignment map linking structural moieties of 4-F-ECPA to diagnostic FTIR bands.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures reproducible data acquisition, minimizing artifacts from atmospheric water or poor contact.

Prerequisites:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Accessory.

  • Sample: >5 mg of 4-F-ECPA (Free base oil or Hydrochloride salt).

Step-by-Step Workflow:

  • System Blanking:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.

    • Acquire a Background Spectrum (Air) with 32 scans at 4

      
       resolution.
      
    • Why: Removes atmospheric

      
       (~2350 
      
      
      
      ) and
      
      
      vapor contributions.
  • Sample Deposition:

    • If Liquid (Free Base): Place 1 drop (approx. 10

      
      ) directly onto the crystal center.
      
    • If Solid (HCl Salt): Place 5 mg of powder on the crystal. Apply pressure using the anvil until the force gauge reads ~80-100 units (optimal contact).

    • Expert Note: The HCl salt will show broadened ammonium bands (~2500-3000

      
      ) which may obscure C-H stretches. The free base provides a cleaner fingerprint.
      
  • Acquisition:

    • Scan Range: 4000 – 600

      
      .
      
    • Accumulations: 32 scans (Screening) or 64 scans (Publication quality).

    • Resolution: 4

      
      .
      
  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Perform Baseline Correction (Rubberband method) if the baseline drifts due to scattering.

    • Identify peaks using the Threshold function, setting the noise floor at 2% Transmittance.

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision-making process for validating the synthesis of 4-F-ECPA.

Workflow Start Crude Synthesis Product Purification Purification (Column/Recrystallization) Start->Purification FTIR_Step ATR-FTIR Screening Purification->FTIR_Step Decision Check Diagnostic Bands: 1. C-F (~1220) 2. Cyclo-CH (>3010) FTIR_Step->Decision Fail Missing Bands: Reprocess/Resynthesize Decision->Fail No Pass Bands Present: Proceed to Purity Check Decision->Pass Yes NMR_Step 1H/13C NMR (Confirm Connectivity) Pass->NMR_Step Final Release Validated Batch NMR_Step->Final

Figure 2: Validation workflow integrating FTIR as the primary screening gate before expensive NMR analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Cyclopropylamine IR Spectrum. National Institute of Standards and Technology. (Provides baseline data for the cyclopropylamine moiety).

  • SpectraBase. (2024). Spectrum ID: JEkzPMdAEi0 (Analogous Fentalogue Structure). Wiley Science Solutions. (Reference for 4-fluorophenyl/cyclopropyl combined systems).

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Comparative

A Comparative Guide to the Potency of Fluorinated vs. Non-Fluorinated Phenylethylamines

For professionals in pharmacology, medicinal chemistry, and drug development, understanding the nuanced effects of structural modifications on a molecule's activity is paramount. The strategic introduction of fluorine in...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmacology, medicinal chemistry, and drug development, understanding the nuanced effects of structural modifications on a molecule's activity is paramount. The strategic introduction of fluorine into bioactive compounds has become a cornerstone of modern drug design, capable of profoundly altering a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylethylamines, a class of compounds with significant psychoactive properties. We will explore the causal mechanisms behind their differential potencies, present supporting experimental data, and detail the self-validating protocols required for their evaluation.

Foundational Principles: The Phenylethylamine Scaffold and the Role of Fluorine

Phenylethylamines are a broad class of psychoactive compounds, ranging from endogenous neurotransmitters to synthetic designer drugs.[1] Their primary mechanism of action involves interaction with monoamine systems in the central nervous system, specifically the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various G-protein coupled receptors, most notably the serotonin 5-HT₂A receptor.[4][5][6]

The introduction of fluorine, the most electronegative element, into the phenylethylamine structure is a deliberate medicinal chemistry strategy.[2][7] Its small size allows it to act as a "super-hydrogen," yet its electronic properties can drastically alter:

  • Metabolic Stability: Fluorine substitution can block sites vulnerable to metabolic oxidation by cytochrome P450 enzymes, often increasing the compound's half-life and duration of action.[2][8]

  • Lipophilicity: Fluorination typically increases lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier.[9]

  • Receptor Binding Affinity: The strong carbon-fluorine bond can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with amino acid residues within the binding pockets of transporters and receptors.[7][10]

These modifications mean that fluorination is not merely an additive process; it can fundamentally change a compound's potency, selectivity, and overall pharmacological profile.[1]

The Mechanism of Action: A Tale of Two Pathways

Phenylethylamines primarily exert their effects through two main pathways: inhibition of monoamine reuptake and promotion of monoamine release. Agonism at post-synaptic receptors, particularly the 5-HT₂A receptor, is also a critical mechanism for the hallucinogenic effects of certain compounds in this class.[11][12]

  • Monoamine Transporters (DAT, NET, SERT): These transporter proteins are responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft, thus terminating their signaling.[5][6][13] Phenylethylamines can act as competitive inhibitors, blocking this reuptake and increasing the synaptic concentration of neurotransmitters.[5][6] Some can also act as substrates for these transporters, being taken up into the presynaptic terminal where they can induce reverse transport (efflux), causing a non-vesicular release of neurotransmitters.

  • Serotonin 5-HT₂A Receptors: Activation of this receptor is strongly correlated with the hallucinogenic and psychedelic effects of many phenylethylamines and related compounds.[11][12][14] The potency of a compound as a 5-HT₂A agonist is a key determinant of its psychedelic potential.

Phenylethylamine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PEA Phenylethylamine (Fluorinated or Non-Fluorinated) DAT DAT PEA->DAT Blocks Reuptake / Induces Efflux NET NET PEA->NET Blocks Reuptake / Induces Efflux SERT SERT PEA->SERT Blocks Reuptake / Induces Efflux Receptor_5HT2A 5-HT2A Receptor PEA->Receptor_5HT2A Direct Agonism (Some Compounds) Vesicle Vesicles (DA, NE, 5-HT) DAT->Vesicle Reuptake NET->Vesicle Reuptake SERT->Vesicle Reuptake Neurotransmitter DA, NE, 5-HT Vesicle->Neurotransmitter Release Neurotransmitter->Receptor_5HT2A Binds Receptor_Other Other Receptors (Dopamine, Adrenergic) Neurotransmitter->Receptor_Other Binds Uptake_Inhibition_Workflow start Start: Prepare Cells/Synaptosomes and Assay Buffer dilute Prepare Serial Dilutions of Test Compounds start->dilute plate Plate Cells/Synaptosomes in 96-Well Plate dilute->plate preincubate Pre-incubate with Test Compounds (and Controls for Total/Non-specific Uptake) plate->preincubate initiate Initiate Reaction: Add [3H]-Neurotransmitter preincubate->initiate incubate Incubate for Fixed Time (e.g., 5 min at 37°C) initiate->incubate terminate Terminate Reaction: Rapid Filtration & Washing incubate->terminate count Quantify Radioactivity: Liquid Scintillation Counting terminate->count analyze Data Analysis: Calculate IC50 via Non-linear Regression count->analyze end End: Potency Determined analyze->end

Caption: Workflow for a Monoamine Transporter Uptake Inhibition Assay.

Protocol 2: Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor (its Kᵢ value) by measuring how effectively it competes with a radiolabeled ligand that has high specificity and affinity for that receptor.

Causality: The assay is based on the law of mass action. An unlabeled test compound will compete with a fixed concentration of a radiolabeled ligand for a finite number of receptors. The more potent the test compound, the lower the concentration needed to displace the radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., cortex for 5-HT₂A) or cultured cells expressing the receptor of interest in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the membrane pellet in the assay buffer.

  • Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The composition may vary depending on the receptor.

  • Assay Setup: In test tubes or a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compounds.

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM mianserin for 5-HT₂A) to saturate the receptors and measure binding to non-receptor components.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).

  • Termination and Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Determine the IC₅₀ value of the test compound from a competition curve, similar to the uptake assay.

    • Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Synthesis and Field Insights

The collective data indicate that fluorination is a powerful, albeit unpredictable, tool in phenylethylamine pharmacology. [1]While para-fluorination of amphetamine creates a more serotonin-active stimulant, the same modification on other scaffolds can abolish or dramatically enhance activity.

Key Insights for Researchers:

  • Positional Isomers Matter: The potency and selectivity of a fluorinated phenylethylamine are critically dependent on the location of the fluorine atom. 4-fluoroamphetamine and 2-fluoroamphetamine, for example, have distinct pharmacological profiles. [9][15]* Neurotoxicity Considerations: A significant advantage of fluorination can be reduced neurotoxicity. For instance, 4-chloroamphetamine (PCA) is a known serotonin neurotoxin, whereas 4-fluoroamphetamine (4-FA) does not cause long-term depletion of brain serotonin, likely because the strong C-F bond resists the metabolic activation required for toxicity. [8]* Risk of Serotonin Syndrome: Compounds with potent serotonergic activity, whether through reuptake inhibition or release, carry a significant risk of inducing serotonin syndrome, a potentially fatal condition caused by excessive serotonergic agonism. [16][17][18]The increased serotonergic profile of many fluorinated phenylethylamines heightens this risk, especially when combined with other serotonergic drugs. [19] In conclusion, the substitution of hydrogen with fluorine on the phenylethylamine scaffold provides medicinal chemists with a versatile method to modulate potency, selectivity, and metabolic stability. However, this guide underscores that the effects are not always predictable and are highly context-dependent. Rigorous in vitro characterization using validated protocols is essential to accurately determine the pharmacological profile of these novel compounds and to anticipate their potential therapeutic or toxicological outcomes.

References

  • Dolder, P. C., et al. (2017). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Available at: [Link]

  • Gurtat, A. A., et al. (1983). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Biochemical Pharmacology. Available at: [Link]

  • BenchChem. (2025).
  • Braden, M. R., et al. (2006). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Wikipedia. Available at: [Link]

  • Gatley, S. J., et al. (1996). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology. Available at: [Link]

  • Singh, N., et al. (2018). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Makriyannis, A., et al. (2005). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medicinal Chemistry. Available at: [Link]

  • Chen, N., et al. (2007). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry. Available at: [Link]

  • BenchChem. (2025). 2-(4-fluorophenyl)
  • Chambers, J. J., et al. (2013). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Scotton, W. J., et al. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. International Journal of Tryptophan Research. Available at: [Link]

  • Halberstadt, A. L., et al. (2019). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology. Available at: [Link]

  • Lee, S. Y., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Lee, S. Y., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Gatley, S. J., et al. (1996). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology. Available at: [Link]

  • Kim, M. K., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Kim, M. K., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Votaw, J. R., et al. (2002). Phenylephrine and norepinephrine increase dopamine transporter ligand binding in striatum. Molecular Imaging and Biology. Available at: [Link]

  • Gortney, J. S. (2024). Surprising Drugs That Can Cause Serotonin Syndrome. Pharmacy Times. Available at: [Link]

  • Boyer, E. W., & Shannon, M. (2005). The Serotonin Syndrome. The New England Journal of Medicine. Available at: [Link]

  • Halberstadt, A. L., et al. (2012). Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice. Neuropharmacology. Available at: [Link]

  • Volpi-Abadie, J., et al. (2013). Serotonin Syndrome. The Ochsner Journal. Available at: [Link]

  • Lyon, R. A., et al. (1986). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Journal of Neurochemistry. Available at: [Link]

  • DrugBank. (n.d.). Fluorine in drug discovery: Role, design and case studies. DrugBank.
  • Mortensen, M., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Kim, M. K., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Bunnelle, W. H., et al. (2014). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhong, P., et al. (2008). Activation of 5-HT2A/C Receptors Counteracts 5-HT1A Regulation of N-Methyl-D-aspartate Receptor Channels in Pyramidal Neurons of Prefrontal Cortex. Journal of Biological Chemistry. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).
  • Schweri, M. M., et al. (2002). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Chen, R., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules.
  • Inxight Drugs. (n.d.). 2-FLUOROAMPHETAMINE. Inxight Drugs.
  • MDPI. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts.
  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available at: [Link]

  • Verstraete, A. G., & Van de Voorde, W. (1997). Quantitative determination of amphetamine and alpha-phenylethylamine enantiomers in judicial samples using capillary gas chromatography. Journal of Analytical Toxicology. Available at: [Link]

  • EurekAlert!. (2025).
  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.
  • Simmler, L. D., et al. (2013). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • PubMed. (2021). Urinary phenylethylamine metabolites as potential markers for sports drug testing purposes. Biomedical Chromatography. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine proper disposal procedures

Executive Summary: Operational Safety Directive N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (CAS: 926198-25-6) is a halogenated secondary amine used primarily as a pharmaceutical intermediate. Its disposal requires stric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Directive

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine (CAS: 926198-25-6) is a halogenated secondary amine used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols governing halogenated organic bases .[1]

Immediate Action Points:

  • DO NOT mix with strong acids or oxidizers (Risk of exothermic runaway/nitrosamine formation).

  • DO NOT dispose of down the drain.[2][3] This compound is toxic to aquatic life and regulated as a halogenated organic.

  • MANDATORY: Segregate into "Halogenated Basic/Amine Waste" streams. High-temperature incineration with acid gas scrubbing is the only validated destruction method.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile. As a Senior Application Scientist, I treat this not just as "waste," but as a reactive inventory item until it is destroyed.

PropertySpecificationOperational Implication
Chemical Name N-(1-(4-fluorophenyl)ethyl)cyclopropanamineOfficial manifest descriptor.
CAS Number 926198-25-6Unique identifier for waste profiling.
Functional Groups Secondary Amine, Fluorinated Phenyl, Cyclopropyl RingAmine: Basic/Corrosive. Fluorine: Requires scrubbed incineration (HF generation). Cyclopropyl: Ring strain adds potential energy/instability.
Predicted Hazards Corrosive (Skin/Eye), Acute Toxicity (Oral), FlammableHandle as a Class 8 (Corrosive) and Class 3 (Flammable) hazard.
Incompatibilities Strong Acids, Oxidizing Agents, Acid ChloridesCRITICAL: Contact with nitrous acid/nitrites can form carcinogenic nitrosamines.

Pre-Disposal Stabilization & Segregation

Before moving the material to waste storage, stabilization is required to prevent accidental reactivity.

The "Self-Validating" Segregation System

A self-validating system means the physical workflow prevents error. We achieve this through Chemical Compatibility Segregation .

  • Check pH: If the waste is a reaction mixture, verify pH.

    • Why? Amines mixed with acidic waste streams can generate massive heat (exothermic neutralization) or precipitate salts that clog incinerator feeds.

    • Action: Keep pH > 10. If the solution is acidic, do not add to the amine waste container without professional consultation.

  • Isolate from Oxidizers:

    • Why? Amines are reducing agents. Mixing with peroxides or nitric acid is a fire/explosion hazard.

  • Halogen Separation:

    • Why? This compound contains Fluorine.[4] It must go into a "Halogenated" waste stream. Non-halogenated waste streams (e.g., pure acetone/methanol) are often burned as fuel; halogenated waste requires specific incinerators to capture Hydrogen Fluoride (HF) gas.

Detailed Disposal Workflow

This protocol ensures compliance with EPA RCRA standards (specifically regarding halogenated organics) and guarantees safe destruction.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (aluminum/steel) due to potential corrosion from amine basicity or hydrolysis products.

  • Venting: If the waste contains residual reagents that might off-gas, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup.

Step 2: Transfer & Labeling
  • Transfer: Perform all transfers in a functioning chemical fume hood.

  • Labeling: The tag must explicitly state:

    • Chemical Name: N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

    • Hazards: Flammable, Corrosive, Toxic.[5]

    • Constituents: "Halogenated Organic Amine".

Step 3: The Disposal Decision Logic (Visualization)

The following diagram outlines the decision process for classifying and packing the waste.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: N-(1-(4-fluorophenyl)ethyl)cyclopropanamine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid StreamA Stream A: Halogenated Solids (Pack in HDPE Jar) Solid->StreamA Double Bag / Jar SolventCheck Identify Solvent System Liquid->SolventCheck HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HalogenCheck StreamB Stream B: Halogenated Solvent Waste (Segregate from Acids) HalogenCheck->StreamB Yes (DCM/CHCl3) StreamC Stream C: Mixed Organic Waste (Must be flagged 'Contains Fluorine') HalogenCheck->StreamC No (MeOH/EtOAc)

Figure 1: Decision Logic for Waste Stream Classification. This workflow ensures fluorinated amines are routed to the correct incineration facility capable of scrubbing HF.

Regulatory & Compliance (RCRA/EPA)

While this specific compound may not be explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it must be characterized by its properties:

  • Characteristic Waste Codes:

    • D001 (Ignitability): If the flash point is < 60°C (likely for cyclopropylamine derivatives).

    • D002 (Corrosivity): If aqueous pH > 12.5.

  • Halogenated Solvents (F-Codes): If dissolved in spent methylene chloride or similar, it carries F002 codes.

  • Destruction Standard: The presence of the C-F bond mandates incineration at temperatures >1100°C with rapid quenching to prevent dioxin formation (if chlorinated co-contaminants exist) and alkaline scrubbing to neutralize Hydrogen Fluoride.

Emergency Contingencies

Spill Cleanup Protocol:

  • Evacuate: Remove ignition sources.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If the spill is large (>500mL) or outside a hood, use a half-mask respirator with organic vapor/amine cartridges.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (fire risk with amines).

  • Decontaminate: Wipe the surface with a dilute weak acid (e.g., 5% citric acid) to neutralize residues, then wash with soap and water.

  • Disposal: Place all absorbent materials into the "Halogenated Solid Waste" container.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations. (2025).[5][6][7][8] Retrieved from [Link]

  • PubChem. Compound Summary: Cyclopropylamine (Parent Structure). National Library of Medicine. Retrieved from [Link]

  • Vanderbilt University. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-fluorophenyl)ethyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-(4-fluorophenyl)ethyl)cyclopropanamine
© Copyright 2026 BenchChem. All Rights Reserved.